Product packaging for d-Glaucine-d6(Cat. No.:)

d-Glaucine-d6

Cat. No.: B1162086
M. Wt: 361.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glaucine-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₉D₆NO₄ and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₁H₁₉D₆NO₄

Molecular Weight

361.46

Synonyms

(6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6;  _x000B_(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6;  1,2,9,10-Tetramethoxy-6aα-aporphine-d6;  Glaucine-d6;  (+)-Glaucine-d6;  (S)-Gla

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is the deuterated form of d-Glaucine, an aporphine alkaloid naturally found in various plant species, most notably Glaucium flavum (yellow horn poppy). As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for the quantification of d-Glaucine in biological matrices. Its use allows for greater accuracy and precision in analytical methodologies such as mass spectrometry. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, analytical methodologies, and known pharmacological context of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

PropertyValueReference
Chemical Name (S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6[1][2]
Molecular Formula C₂₁H₁₉D₆NO₄[1]
Molecular Weight 361.46 g/mol [1]
CAS Number Not widely available
Appearance Typically a powder[3]
Purity ≥98% (commercially available)[3]
Solubility Soluble in Chloroform, Dichloromethane, and DMSO[3]
Storage Conditions 2-8°C, protected from air and light[3]

Synthesis and Isotopic Labeling

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a plausible synthetic route involves the introduction of deuterium atoms at the methoxy groups of a precursor molecule. A general conceptual workflow for the synthesis of deuterated alkaloids is presented below.

G Conceptual Synthesis Workflow for this compound A Glaucine Precursor (e.g., with hydroxyl groups) B Deuteromethylation Reaction A->B CD3I or (CD3)2SO4 C This compound (crude) B->C D Purification (e.g., Chromatography) C->D E Pure this compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on common methods for deuteromethylation in alkaloid synthesis.

  • Precursor Preparation: Start with a suitable precursor of d-Glaucine that has free hydroxyl groups at the positions to be deuteromethylated.

  • Reaction Setup: Dissolve the precursor in an appropriate aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Deuteromethylation: Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl groups. Subsequently, add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the crude this compound into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Analytical Methodologies

Accurate analysis of this compound is crucial for its use as an internal standard. The following are detailed protocols for its analysis using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis of this compound

This method is adapted from established procedures for the analysis of d-Glaucine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape and MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm and 305 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

G HPLC Analysis Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC Injection A->B C C18 Reverse-Phase Separation B->C D UV Detection (280 nm, 305 nm) C->D E Data Analysis (Chromatogram) D->E

Caption: General workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis of this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire standard proton NMR spectra. The signals corresponding to the methoxy protons in the non-deuterated glaucine will be absent or significantly reduced.

  • ¹³C NMR: Acquire standard carbon-13 NMR spectra. The carbon signals of the deuterated methoxy groups will appear as multiplets due to C-D coupling.

  • ²H NMR: Deuterium NMR can be used to confirm the positions of isotopic labeling.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry Analysis of this compound

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Ionization Mode: Positive ion mode is typically used for aporphine alkaloids.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺) at approximately m/z 362.5.

  • Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure. The fragmentation pattern will be similar to that of unlabeled glaucine, but fragments containing the deuterated methoxy groups will show a corresponding mass shift.

Pharmacological Context and Signaling Pathways

This compound is expected to have the same pharmacological profile as its non-deuterated counterpart, d-Glaucine. The primary mechanisms of action for glaucine are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[5] These actions lead to its observed bronchodilator and anti-inflammatory effects.

PDE4 Inhibition Signaling Pathway

Glaucine acts as an inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation and reduced inflammation.

G Glaucine as a PDE4 Inhibitor Glaucine d-Glaucine PDE4 PDE4 Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PDE4->AMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Response Leads to G Glaucine as a Calcium Channel Blocker Glaucine d-Glaucine CaChannel L-type Ca²⁺ Channel Glaucine->CaChannel Blocks CaIn Ca²⁺ Influx CaChannel->CaIn Mediates Contraction Smooth Muscle Contraction CaIn->Contraction Triggers Relaxation Smooth Muscle Relaxation (Bronchodilation) Contraction->Relaxation Inhibition leads to

References

Synthesis of Deuterated Glaucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated glaucine, a molecule of significant interest for its potential therapeutic applications and use in metabolic studies. Given the absence of a direct, published method for the synthesis of deuterated glaucine, this document outlines a feasible multi-step synthetic strategy based on established methods for the synthesis of aporphine alkaloids and known techniques for isotopic labeling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate the laboratory preparation of this compound.

Introduction

Glaucine is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae family, such as Glaucium flavum.[1][2] It exhibits a range of pharmacological activities, including bronchodilator, anti-inflammatory, and neuroleptic effects, and is used as an antitussive in some countries.[1][2] The substitution of hydrogen atoms with their stable isotope, deuterium, in drug molecules can lead to significant alterations in their metabolic profiles. This "deuterium switch" can improve pharmacokinetic properties by slowing down metabolism, potentially leading to enhanced bioavailability and a longer half-life.[3][4]

The deuteration of glaucine offers a promising strategy to modulate its pharmacokinetic profile, potentially leading to a more favorable therapeutic window. This guide details a proposed synthetic route to introduce deuterium at the N-methyl and O-methyl positions of the glaucine scaffold.

Proposed Synthetic Pathway for Deuterated Glaucine (d-Glaucine)

The proposed synthesis of deuterated glaucine starts from the commercially available precursor, boldine. Boldine shares the same aporphine core as glaucine but possesses hydroxyl groups instead of methoxy groups at positions 2 and 9. The strategy involves the N-demethylation of boldine to produce norboldine, followed by deuteromethylation of the nitrogen and oxygen atoms, and subsequent O-methylation of the remaining hydroxyl groups.

Synthesis_of_Deuterated_Glaucine start Boldine inter1 Norboldine start->inter1 N-Demethylation (e.g., Von Braun reaction) inter2 N-(CD3)-Norboldine inter1->inter2 N-Deuteromethylation (CD3I, base) inter3 N-(CD3)-O,O'-(CD3)2-Norboldine inter2->inter3 O-Deuteromethylation (CD3I, base) product Deuterated Glaucine (d15-Glaucine) inter3->product O-Methylation (CH3I, base) Pharmacokinetic_Impact Deuteration Deuteration of Glaucine (N-CD3, O-CD3) KIE Kinetic Isotope Effect (Stronger C-D bond) Deuteration->KIE Metabolism Reduced Rate of N- and O-demethylation KIE->Metabolism PK Improved Pharmacokinetics Metabolism->PK HalfLife Increased Half-Life PK->HalfLife Bioavailability Increased Bioavailability PK->Bioavailability

References

A Comprehensive Technical Guide to d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally occurring in various plant species, most notably Glaucium flavum (yellow horn poppy). d-Glaucine has garnered significant interest in the scientific community for its diverse pharmacological properties, including antitussive, anti-inflammatory, bronchodilator, and neuroleptic effects. The introduction of deuterium (d6) serves to modify its metabolic profile, potentially enhancing its pharmacokinetic properties and making it a valuable tool for research and drug development. This guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, pharmacology, and the experimental methodologies used to characterize its activity.

Chemical Identity

While a specific CAS number for this compound is not consistently reported by major chemical suppliers, its chemical identity is defined by its structure and relationship to the parent compound, d-Glaucine.

ParameterValue
Chemical Name (S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6
Synonyms (+)-Glaucine-d6, Glaucine-d6
Molecular Formula C₂₁H₁₉D₆NO₄
Molecular Weight 361.49 g/mol
Parent Compound CAS 475-81-0 (for d-Glaucine)

Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, its synthesis can be inferred from established methods for the synthesis of aporphine alkaloids and general techniques for deuterium labeling. A plausible synthetic approach would involve the introduction of deuterium atoms at a late stage of the synthesis of the glaucine scaffold.

General Synthetic Strategy

The synthesis of the aporphine core, such as glaucine, can be achieved through biomimetic oxidative coupling of reticuline-type precursors. An alternative approach involves a multi-step synthesis starting from simpler aromatic precursors to construct the tetracyclic ring system.

Deuterium Labeling

Deuterium labeling of organic molecules can be achieved through various methods, including:

  • Reductive amination with a deuterated reagent: Introduction of the N-methyl group can be performed using a deuterated methylating agent, such as deuterated formaldehyde (CD₂O) or methyl-d₃ iodide (CD₃I), in a reductive amination reaction.

  • Hydrogen-deuterium exchange: Under specific catalytic conditions (e.g., using a palladium catalyst and a deuterium source like D₂O), it is possible to exchange specific hydrogen atoms on the aromatic rings or other positions of the molecule with deuterium.

  • Use of deuterated starting materials: The synthesis can be initiated with deuterated precursors, carrying the deuterium atoms through the synthetic route.

A likely method for the synthesis of this compound would involve the use of deuterated N-methylating agents to introduce the trideuteromethyl group and potentially deuterated methoxy precursors for the O-methyl groups.

Pharmacological Profile

d-Glaucine exhibits a multi-target pharmacological profile, and this compound is expected to retain a similar mechanism of action, with potential differences in its metabolic stability and pharmacokinetics. The primary targets of d-Glaucine are:

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly in the bronchi, and anti-inflammatory effects.

  • L-type Calcium Channels: Blockade of these channels inhibits the influx of calcium into smooth muscle cells, contributing to its bronchodilator and vasodilator effects.

  • Dopamine D1 and D2 Receptors: d-Glaucine acts as an antagonist at these receptors, which may underlie its neuroleptic-like effects.

  • Serotonin 5-HT2A Receptors: It has been shown to act as a partial agonist at 5-HT2A receptors, which may be responsible for its reported hallucinogenic effects at higher doses.

  • NF-κB Pathway: d-Glaucine has been reported to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of d-Glaucine. It is anticipated that this compound would exhibit similar potency, with potential variations in its in vivo efficacy and duration of action.

TargetAssay TypeSpecies/TissueValue
PDE4 Inhibition Constant (Ki)Human Bronchial Tissue3.4 µM
5-HT2A Receptor Antagonism (pKb)Human(R)-enantiomer: Positive allosteric modulator
α1-Adrenergic Receptor AntagonismNot SpecifiedActive
Dopamine D1 Receptor Binding AffinityRat BrainModerate
Dopamine D2 Receptor Binding AffinityRat BrainModerate
Pharmacokinetic ParameterRoute of AdministrationSpeciesValue
Elimination Half-life (t½) Intravenous (0.1 mg/kg)Horse3.1 hours
Bioavailability OralHorse17-48%
Volume of Distribution (Vd) IntravenousHorse2.7 L/kg (central), 4.9 L/kg (peripheral)

Experimental Protocols

Detailed experimental protocols for the assessment of this compound are crucial for reproducible research. The following sections outline the general methodologies for key pharmacological assays.

PDE4 Inhibition Assay

Objective: To determine the inhibitory potency of this compound on PDE4 activity.

Methodology:

  • Enzyme Source: Recombinant human PDE4 enzyme.

  • Substrate: Cyclic AMP (cAMP).

  • Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP or the amount of AMP produced is quantified.

  • Detection Method: A common method is the use of a competitive immunoassay (e.g., ELISA) or a fluorescence polarization (FP) assay. In an FP assay, a fluorescently labeled cAMP derivative competes with the unlabeled cAMP for binding to a specific antibody.

  • Procedure:

    • The PDE4 enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of a fixed concentration of cAMP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of cAMP is measured using the chosen detection method.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation.

Calcium Channel Blocking Assay

Objective: To assess the ability of this compound to block L-type calcium channels.

Methodology:

  • Cell Line: A cell line stably expressing the subunits of the L-type calcium channel (e.g., HEK293 cells).

  • Assay Principle: The assay measures the influx of calcium into the cells upon depolarization.

  • Detection Method: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to monitor changes in intracellular calcium concentration.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • The cells are then incubated with varying concentrations of this compound.

    • The cells are depolarized using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.

    • The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of calcium influx against the concentration of this compound.

Dopamine and Serotonin Receptor Binding and Functional Assays

Objective: To determine the affinity (Ki) and functional activity (EC50 or IC50) of this compound at dopamine (D1, D2) and serotonin (5-HT2A) receptors.

Methodology:

  • Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates.

  • Radioligand Binding Assay (for affinity):

    • Principle: A radiolabeled ligand with known high affinity for the receptor is used to compete with unlabeled this compound.

    • Procedure: Membranes are incubated with the radioligand and varying concentrations of this compound. The amount of bound radioactivity is measured after separating the bound and free radioligand.

    • Data Analysis: The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.

  • Functional Assay (for activity):

    • Principle: Measures the cellular response following receptor activation or inhibition. For G-protein coupled receptors like these, common readouts include changes in intracellular second messengers (e.g., cAMP for D1, calcium flux for 5-HT2A) or reporter gene expression.

    • Procedure: Cells expressing the receptor are treated with varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

    • Data Analysis: EC50 values (for agonists) or IC50 values (for antagonists) are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by d-Glaucine and a general experimental workflow for its characterization.

Glaucine_PDE4_Signaling cluster_0 Glaucine This compound PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Glaucine_Calcium_Channel_Signaling Glaucine This compound L_type_Ca_Channel L-type Ca²⁺ Channel Glaucine->L_type_Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Glaucine->Relaxation Promotes Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Pharmacological Assays Purification->In_Vitro_Assays PDE4_Assay PDE4 Inhibition In_Vitro_Assays->PDE4_Assay Ca_Assay Calcium Channel Blocking In_Vitro_Assays->Ca_Assay Receptor_Assay Receptor Binding & Functional Assays In_Vitro_Assays->Receptor_Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀) PDE4_Assay->Data_Analysis Ca_Assay->Data_Analysis Receptor_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Data_Analysis->In_Vivo_Studies

In-Depth Technical Guide to the Certificate of Analysis of d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis for d-Glaucine-d6, a deuterated stable isotope of d-Glaucine. This document is intended to serve as a detailed resource, offering insights into the analytical data, experimental methodologies, and relevant biological pathways associated with this compound.

Compound Identification and Specifications

This compound is the deuterated form of d-Glaucine, an aporphine alkaloid. The deuterium labeling provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

Table 1: General Information for this compound

ParameterDetails
Product Name This compound
Synonyms (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6
Molecular Formula C₂₁H₁₉D₆NO₄
Molecular Weight 361.46 g/mol
Source Synthetic
Appearance Pale Beige to Light Brown Solid
Solubility Chloroform (Slightly), Methanol (Slightly)
Long Term Storage -20°C, Inert atmosphere

Quantitative Analytical Data

The following tables summarize the quantitative data from the Certificate of Analysis provided by LGC Standards.

Table 2: Purity and Isotopic Distribution

AnalysisSpecificationResult
Purity (Overall) >95%Conforms
HPLC Purity >95%96.37% (at 225 nm)
Isotopic Purity >95%96.9%

Table 3: Mass Spectrometry Isotopic Purity Breakdown

IsotopeNormalized Intensity (%)
d00.19
d10.04
d20.54
d34.33
d41.20
d50.00
d693.70

Table 4: Conformity Analysis

TestSpecificationResult
NMR Conforms to StructureConforms
MS Conforms to StructureConforms

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to certify the quality of this compound. These protocols are based on established methods for the analysis of aporphine alkaloids and deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the structural integrity of the molecule, including the position of deuterium labels.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a glass wool-plugged pipette into a 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: 0-12 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The resulting spectrum is integrated and chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm). The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2 seconds.

    • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound by separating it from any potential impurities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and is crucial for determining its isotopic purity.

Protocol:

  • Sample Introduction:

    • The sample can be introduced via direct infusion or as the eluent from an LC system (LC-MS). For LC-MS, the HPLC conditions described above can be used, though a lower flow rate (0.2-0.4 mL/min) might be optimal depending on the interface.

  • MS Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 120-150°C.

      • Desolvation Gas Flow (N₂): 600-800 L/hr.

      • Desolvation Temperature: 350-450°C.

    • Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.

  • Data Analysis:

    • The primary peak should correspond to the [M+H]⁺ ion of this compound (expected m/z ≈ 362.22).

    • Analyze the isotopic cluster of the molecular ion to determine the distribution of d0 to d6 species. The isotopic purity is calculated based on the relative intensity of the d6 peak compared to the other isotopic peaks.

Experimental and Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the analytical workflows and the known signaling pathways of glaucine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output start This compound (Solid) dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter Solution dissolve->filter final_sample Prepared Sample filter->final_sample HPLC HPLC (Purity) final_sample->HPLC Inject NMR NMR (Structure) final_sample->NMR Analyze MS MS (Isotopic Purity) final_sample->MS Infuse / Inject HPLC_Data Chromatogram (Purity >95%) HPLC->HPLC_Data NMR_Data Spectra (Structure Confirmed) NMR->NMR_Data MS_Data Mass Spectrum (Isotopic Distribution) MS->MS_Data

Analytical workflow for this compound certification.

Glaucine exhibits multiple pharmacological activities. The diagrams below illustrate its primary mechanisms of action.

pde4_inhibition Glaucine d-Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP (Inactive) cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Anti-inflammatory Effects & Bronchodilation PKA->Cellular_Response Leads to

Glaucine's PDE4 inhibition pathway.

calcium_channel_blocker Glaucine d-Glaucine Ca_Channel L-type Calcium Channel Glaucine->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Prevents Contraction Smooth Muscle Contraction Ca_Influx->Contraction Causes Relaxation Vasodilation & Bronchodilation

Glaucine's calcium channel blocking mechanism.

dopamine_antagonism Glaucine d-Glaucine D1_Receptor Dopamine D1 Receptor Glaucine->D1_Receptor Antagonizes Dopamine Dopamine Dopamine->D1_Receptor Activates AC Adenylyl Cyclase D1_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Glaucine as a Dopamine D1 receptor antagonist.

serotonin_modulation S_Glaucine (S)-Glaucine HT2A_Receptor 5-HT2A Receptor S_Glaucine->HT2A_Receptor Partial Agonist R_Glaucine (R)-Glaucine R_Glaucine->HT2A_Receptor Positive Allosteric Modulator Serotonin Serotonin (5-HT) Serotonin->HT2A_Receptor Binds Gq_PLC Gq/PLC Pathway HT2A_Receptor->Gq_PLC Activates Response Psychoactive Effects Gq_PLC->Response

Differential modulation of the 5-HT2A receptor by glaucine enantiomers.

A Technical Guide to the Isotopic Purity of d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the isotopic purity of d-Glaucine-d6, a deuterated analog of the aporphine alkaloid d-Glaucine. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. Herein, we present quantitative data on isotopic distribution, detail the experimental protocols for its determination, and provide visual diagrams of the analytical workflow and data relationships.

This compound serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays for pharmacokinetic and drug metabolism studies. The precision of these studies hinges on the isotopic stability and high purity of the deuterated standard. The presence of unlabeled (d0) or partially labeled isotopic species can introduce significant variability and inaccuracy in the quantification of the target analyte.

Isotopic Purity Data

The isotopic purity of this compound is quantitatively assessed by determining the relative abundance of each isotopic species. This analysis is typically performed using mass spectrometry. The table below summarizes the isotopic distribution for a representative batch of this compound.[1]

Isotopic SpeciesNumber of Deuterium AtomsNormalized Intensity (%)
d000.19
d110.04
d220.54
d334.33
d441.20
d550.00
d6693.70

The specification for the isotopic purity of this compound is typically greater than 95%.[1] The observed isotopic purity for the d6 species in the analyzed lot is 96.9%.[1]

Experimental Protocols

The determination of the isotopic purity of this compound is accomplished through the application of high-resolution analytical techniques capable of distinguishing between isotopologues. The principal methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry offers a direct and precise measurement of the isotopic distribution of a labeled compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The prepared sample is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly utilized soft ionization technique for polar molecules like glaucine.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Detection: An ion detector measures the abundance of each ion at its specific m/z.

  • Data Analysis: The output is a mass spectrum that displays a cluster of peaks corresponding to the different isotopic species (d0 through d6). The isotopic purity is calculated from the relative intensities of these peaks, with the final purity expressed as the percentage of the fully deuterated (d6) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to mass spectrometry by confirming the positions of the deuterium labels and offering an independent assessment of isotopic enrichment.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in an appropriate deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. Successful deuteration is confirmed by the absence or significant attenuation of proton signals at the specific chemical shifts corresponding to the labeled positions. The degree of deuteration can be quantified by integrating the residual proton signals at these positions relative to a non-deuterated signal within the molecule.

  • ²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This provides definitive evidence of deuterium incorporation and can offer insights into the chemical environment of the labels.

Visualizing the Process

Experimental Workflow for Isotopic Purity Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Analysis and Interpretation cluster_reporting Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR MS_Data Mass Spectrum Analysis: Isotopic Distribution MS->MS_Data NMR_Data NMR Spectrum Analysis: Labeling Position & Enrichment NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc CoA Certificate of Analysis (CoA) Purity_Calc->CoA logical_relationship cluster_analytical_methods Analytical Methods cluster_derived_data Derived Data d_Glaucine_d6 This compound MS Mass Spectrometry d_Glaucine_d6->MS NMR NMR Spectroscopy d_Glaucine_d6->NMR Isotopic_Distribution Isotopic Distribution (d0-d6 percentages) MS->Isotopic_Distribution Label_Position Position of Deuterium Labels NMR->Label_Position Isotopic_Enrichment Overall Isotopic Enrichment NMR->Isotopic_Enrichment Isotopic_Purity Isotopic Purity Isotopic_Distribution->Isotopic_Purity Isotopic_Enrichment->Isotopic_Purity

References

A Technical Guide to d-Glaucine-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of d-Glaucine-d6, a deuterated form of the aporphine alkaloid d-Glaucine. It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound in experimental settings. This document outlines available suppliers, pricing, and key technical data, along with its known mechanisms of action and relevant signaling pathways.

Core Data Presentation

This compound Supplier and Product Information

For researchers looking to source this compound, several suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from various suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityIsotopic Purity (d6)Available QuantitiesPrice (USD)
Coompo Research ChemicalsC23735298%Not Specified2.5 mg$150.00
25 mg$1200.00
LGC StandardsG406902>95% (96.37% by HPLC)96.9% (93.70% d6)[1]Not SpecifiedInquire
Santa Cruz Biotechnologysc-219509Not SpecifiedNot SpecifiedNot SpecifiedInquire
ClearsynthCS-T-100269Not SpecifiedNot SpecifiedNot SpecifiedInquire
Adva Tech Group Inc.Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquire

Note: this compound is sold for research use only and is not intended for diagnostic or therapeutic use[2].

Chemical Properties:

  • Molecular Formula: C₂₁H₁₉D₆NO₄[2]

  • Molecular Weight: 361.46 g/mol [2]

  • Synonyms: (S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6, (+)-Glaucine-d6[3]

  • Appearance: Pale Beige to Light Brown Solid[1]

  • Solubility: Chloroform (Slightly), Dichloromethane, DMSO, Methanol (Slightly)[1][3]

  • Storage: Store at 2-8°C, protected from air and light; for long-term storage, -20°C in an inert atmosphere is recommended[1][3].

Mechanism of Action and Signaling Pathways

d-Glaucine, the non-deuterated parent compound of this compound, is a bioactive alkaloid with multiple established mechanisms of action, making it a compound of interest for various therapeutic areas. It is known to possess bronchodilator, anti-inflammatory, and antitussive effects[3]. The primary mechanisms of action are through the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and modulation of the NF-κB signaling pathway.

Phosphodiesterase 4 (PDE4) Inhibition

Glaucine acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This leads to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.

PDE4_Inhibition_Pathway cluster_cell Cellular Environment GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Decreased Inflammation) PKA->Cellular_Response Leads to Glaucine d-Glaucine Glaucine->PDE4 Inhibits Calcium_Channel_Blockade_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_type_Ca_Channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ L_type_Ca_Channel->Ca_int Influx MLCK Myosin Light-Chain Kinase (MLCK) Ca_ext Extracellular Ca²⁺ Ca_ext->L_type_Ca_Channel Calmodulin Calmodulin Ca_int->Calmodulin Activates Glaucine d-Glaucine Glaucine->L_type_Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Glaucine->Relaxation Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation Glaucine d-Glaucine Glaucine->IKK Inhibits DNA DNA (κB sites) NFkB_translocated->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

References

Solubility Profile of d-Glaucine-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of d-Glaucine-d6, a deuterated analog of the aporphine alkaloid glaucine. Understanding the solubility of this compound is critical for its application in various research and development settings, including analytical standard preparation, formulation development, and in vitro/in vivo studies. This document outlines quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and relevant biological pathway information.

Core Data Presentation

Quantitative Solubility of d-Glaucine
SolventSolubility (mg/mL)Citation
Dimethylformamide (DMF)30[1]
Dimethyl sulfoxide (DMSO)30[1]
Ethanol30[1]
Qualitative Solubility of d-Glaucine
SolventSolubilityCitation
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]

Experimental Protocols

Determining the solubility of a compound like this compound is a crucial step in its characterization. The following is a generalized experimental protocol based on the widely used shake-flask method, which can be adapted to determine the equilibrium solubility of this compound in various organic solvents.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid powder)

  • Selected organic solvent (e.g., DMSO, Ethanol, Chloroform) of high purity

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid drug.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility as the mean ± standard deviation of replicate measurements (typically n=3) in units of mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sampling & Analysis cluster_4 Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify by HPLC F->G H Solubility (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Signaling Pathway of d-Glaucine

d-Glaucine is known to exert its biological effects through multiple mechanisms, primarily as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.

G cluster_0 PDE4 Inhibition cluster_1 Calcium Channel Blockade dGlaucine d-Glaucine PDE4 PDE4 dGlaucine->PDE4 inhibits CaChannel L-type Ca²⁺ Channel dGlaucine->CaChannel blocks cAMP ↑ cAMP PDE4->cAMP inhibits degradation PKA ↑ PKA activity cAMP->PKA Inflammation ↓ Inflammation PKA->Inflammation Bronchodilation Bronchodilation PKA->Bronchodilation CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux SmoothMuscle Smooth Muscle Contraction CaInflux->SmoothMuscle Relaxation Relaxation SmoothMuscle->Relaxation

Caption: Simplified Signaling Pathway of d-Glaucine.

References

Technical Guide: Physicochemical Properties and Analytical Characterization of d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family. Due to its pharmacological properties, including antitussive, anti-inflammatory, and bronchodilator effects, d-Glaucine and its labeled counterparts are of significant interest in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for analytical quantification. This technical guide provides an in-depth overview of the physical state, appearance, and analytical methodologies for this compound, aimed at supporting research and development activities.

Physical State and Appearance

This compound is a stable, isotopically labeled compound. Based on available data, its physical state and appearance are summarized below.

Appearance: this compound is a solid material, described as a pale beige to light brown solid .

Physicochemical Data

Quantitative data for this compound is limited. The following table summarizes the available information for this compound and its non-deuterated analog, d-Glaucine, for comparative purposes.

PropertyThis compoundd-Glaucine (non-deuterated)
Molecular Formula C₂₁H₁₉D₆NO₄C₂₁H₂₅NO₄
Molecular Weight 361.46 g/mol 355.43 g/mol
Physical State SolidSolid
Appearance Pale Beige to Light Brown SolidCrystalline solid
Melting Point Not Determined119 °C[1]
Boiling Point Not Determined487.0 ± 45.0 °C (Predicted)[1]
Purity (by HPLC) 96.37%>98% (typical)
Isotopic Purity 96.9%N/A
Solubility Chloroform (Slightly), Methanol (Slightly)Soluble in Chloroform, Dichloromethane, DMSO[2]
pKa Not Determined6.65 ± 0.20 (Predicted)[1]

Experimental Protocols

The analytical characterization of this compound is critical for its use in research. The following protocols are based on established methods for the analysis of glaucine and general procedures for deuterated compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is adapted from established protocols for the analysis of d-Glaucine and is suitable for determining the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • Dilute to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program to elute the analyte and any impurities.

    • The purity is determined by the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • The sample is introduced into the mass spectrometer via the HPLC system as described above.

    • Acquire the full scan mass spectrum in the positive ion mode.

    • The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 362.2).

    • Isotopic purity is determined by analyzing the distribution of the isotopic peaks. The relative intensity of the peak for this compound compared to the peaks for d0 to d5 isotopologues indicates the percentage of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure and the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Experiments:

    • ¹H NMR: The proton NMR spectrum will show the absence or significant reduction of signals at the positions where deuterium has been incorporated.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

    • ²H NMR: The deuterium NMR spectrum can be used to directly observe the deuterium signals, confirming the sites of labeling.

Mandatory Visualization

Analytical Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound, from initial assessment to final confirmation.

Analytical_Workflow Figure 1. Analytical Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Purity and Quantification cluster_2 Structural and Isotopic Confirmation cluster_3 Final Characterization A This compound Sample B Physical Appearance (Pale Beige to Light Brown Solid) A->B C HPLC-UV Analysis A->C E LC-MS Analysis A->E H NMR Spectroscopy (¹H, ¹³C, ²H) A->H D Chemical Purity Determination (e.g., 96.37%) C->D J Comprehensive Certificate of Analysis D->J F Molecular Weight Confirmation ([M+H]⁺) E->F G Isotopic Purity Assessment (e.g., 96.9%) E->G F->J G->J I Structural Elucidation and Confirmation of Deuteration Sites H->I I->J

Analytical Workflow for this compound

References

An In-Depth Technical Guide on the Pharmacological Effects of d-Glaucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Glaucine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological profile. Primarily recognized for its antitussive properties, d-Glaucine also exhibits bronchodilator, anti-inflammatory, and neuroleptic effects. This technical guide provides a comprehensive overview of the core pharmacological effects of d-Glaucine, with a focus on its molecular mechanisms of action, quantitative data from key experimental findings, and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of d-Glaucine's therapeutic potential.

Introduction

d-Glaucine is an alkaloid that can be extracted from various plant species, most notably from the yellow horn poppy (Glaucium flavum).[1] It is utilized as an antitussive agent in several countries.[2][3] Beyond its established role in cough suppression, d-Glaucine's pharmacological activities extend to the relaxation of smooth muscle and modulation of inflammatory and neuronal pathways. These multifaceted effects are attributed to its interactions with several key biological targets, which will be detailed in this guide.

Core Pharmacological Effects and Mechanisms of Action

The pharmacological versatility of d-Glaucine stems from its ability to interact with multiple signaling pathways and receptors. The primary mechanisms of action are detailed below.

Phosphodiesterase 4 (PDE4) Inhibition

d-Glaucine acts as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4).[2] PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and smooth muscle tone. By inhibiting PDE4, d-Glaucine leads to an accumulation of intracellular cAMP, which in turn promotes bronchodilation and suppresses the activity of inflammatory cells.[2]

Calcium Channel Blockade

d-Glaucine functions as a calcium channel blocker by binding to the benzothiazepine site on L-type Ca²⁺ channels.[2] This action impedes the influx of extracellular calcium ions into smooth muscle cells, a critical step for muscle contraction. By blocking this influx, d-Glaucine induces smooth muscle relaxation, contributing significantly to its bronchodilator effects.[2]

Dopamine Receptor Antagonism

d-Glaucine has been shown to be a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[2] This interaction is thought to contribute to its neuroleptic-like effects. However, the affinity of glaucine for these receptors is considered to be relatively low.[4]

Serotonin Receptor Modulation

The enantiomers of glaucine exhibit distinct effects on serotonin receptors. (S)-glaucine (d-Glaucine) acts as a partial agonist at 5-HT₂ receptor subtypes.[5] In contrast, (R)-glaucine has been identified as a positive allosteric modulator of the 5-HT₂A receptor.[2] These interactions are likely responsible for the hallucinogenic effects reported with glaucine use.[2]

Anti-inflammatory Effects via NF-κB and Toll-Like Receptor (TLR) Signaling

d-Glaucine exerts anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[6] Additionally, d-Glaucine has been shown to modulate Toll-like receptor (TLR) signaling.[3] It can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 induced by TLR ligands, while enhancing the production of the anti-inflammatory cytokine IL-10.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects of d-Glaucine.

Table 1: Enzyme and Receptor Binding Affinity

TargetParameterValueSpecies/TissueReference(s)
Phosphodiesterase 4 (PDE4)Kᵢ3.4 µMHuman Bronchus and Polymorphonuclear Leukocytes[7]

No specific Kᵢ or IC₅₀ values for d-Glaucine at dopamine D1, D2, or 5-HT2A receptors, or for L-type calcium channel blockade were available in the searched literature.

Table 2: Pharmacokinetic Parameters (Horses, 0.1 mg/kg dose)

AdministrationParameterValueUnitReference(s)
Intravenous t½ α (Distribution Half-life)0.3 (0.1-0.7)h[8]
t½ β (Elimination Half-life)3.1 (2.4-7.8)h[8]
AUC₀-∞45.4 (34.7-52.3)hng/mL[8]
Vd (central)2.7 (1.3-4.6)L/kg[8]
Vd (peripheral)4.9 (4.3-8.2)L/kg[8]
Oral t½ ka (Absorption Half-life)0.09 (0.05-0.15)h[8][9]
t½ kel (Elimination Half-life)0.7 (0.6-0.8)h[8][9]
AUC₀-∞15.1 (8.0-19.5)hng/mL[8][9]
Bioavailability17 - 48%[8][9]

Human pharmacokinetic data indicates a half-life of 6-8 hours after oral administration of a 40 mg dose.[2]

Table 3: Toxicological Data

TestSpeciesRoute of AdministrationLD₅₀Reference(s)
Acute ToxicityRatOral545 mg/kg
RatIntraperitoneal143 mg/kg
MouseSubcutaneous430 mg/kg

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Antitussive Efficacy in Humans (Clinical Trial)
  • Study Design: A single-dose, double-blind, crossover study was conducted with 24 inpatients suffering from chronic cough.

  • Treatments: Patients received placebo, 30 mg d-Glaucine, or 30 mg dextromethorphan. A balanced incomplete block design was used, where each patient received two of the three treatments.

  • Evaluation: Cough frequency was objectively measured using a writing cough recorder.

  • Outcome: d-Glaucine was found to be significantly different from placebo in reducing coughs.[9]

Pharmacokinetic Study in Horses
  • Study Design: A three-way crossover study was performed in six horses.

  • Treatments:

    • Intravenous d-Glaucine (0.1 mg/kg)

    • Oral d-Glaucine (0.1 mg/kg)

    • Oral administration of tulip poplar shavings (containing a known amount of glaucine)

  • Sample Collection: Blood and urine samples were collected at various time points.

  • Analysis: Plasma and urine concentrations of glaucine and its metabolites were determined using a sensitive method involving solid-phase extraction followed by high-performance liquid chromatography (HPLC) with fluorescence detection.[4][10]

  • Data Modeling: A two-compartment model was used for intravenous administration data, and a one-compartment model was used for oral administration data to calculate pharmacokinetic parameters.[8][9]

Toll-like Receptor (TLR) Signaling Assay
  • Cell Model: Mouse peritoneal macrophages were used.

  • Stimulation: Macrophages were stimulated with various TLR ligands:

    • LPS (for TLR4)

    • Zymosan (for TLR2)

    • CpG (for TLR9)

  • Treatment: The cells were treated with d-Glaucine.

  • Endpoint Measurement: The production of cytokines (TNF-alpha, IL-6, IL-12, and IL-10) in the cell culture supernatant was measured.

  • Outcome: d-Glaucine inhibited the production of pro-inflammatory cytokines and enhanced the production of the anti-inflammatory cytokine IL-10.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to d-Glaucine's pharmacology.

Signaling Pathways

PDE4_Inhibition cluster_cAMP cAMP Degradation dGlaucine d-Glaucine PDE4 Phosphodiesterase 4 (PDE4) dGlaucine->PDE4 inhibits cAMP cAMP PDE4->cAMP hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation_Suppression Inflammation Suppression PKA->Inflammation_Suppression Calcium_Channel_Blockade dGlaucine d-Glaucine LType_Ca_Channel L-type Ca²⁺ Channel (Benzothiazepine Site) dGlaucine->LType_Ca_Channel blocks Ca_Influx Ca²⁺ Influx LType_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation is inhibited Dopamine_Serotonin_Interaction dGlaucine d-Glaucine D1_Receptor Dopamine D1 Receptor dGlaucine->D1_Receptor antagonizes HT2A_Receptor Serotonin 5-HT₂A Receptor dGlaucine->HT2A_Receptor partial agonist Neuroleptic_Effects Neuroleptic-like Effects D1_Receptor->Neuroleptic_Effects Hallucinogenic_Effects Hallucinogenic Effects HT2A_Receptor->Hallucinogenic_Effects NFkB_TLR_Signaling TLR_Ligand TLR Ligand (e.g., LPS, Zymosan) TLR Toll-like Receptor (TLR) TLR_Ligand->TLR activates NFkB_Activation NF-κB Activation TLR->NFkB_Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->ProInflammatory_Cytokines dGlaucine d-Glaucine dGlaucine->NFkB_Activation inhibits AntiInflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) dGlaucine->AntiInflammatory_Cytokine enhances production Antitussive_Clinical_Trial_Workflow Start Patient Recruitment (Chronic Cough) Randomization Randomization (Balanced Incomplete Block) Start->Randomization Treatment Treatment Administration (Single Dose, Crossover) Randomization->Treatment Measurement Objective Cough Measurement (Writing Cough Recorder) Treatment->Measurement Analysis Data Analysis (Comparison to Placebo) Measurement->Analysis Result Efficacy Determination Analysis->Result

References

The Alkaloid Glaucine: A Comprehensive Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. It is primarily recognized for its antitussive, bronchodilator, anti-inflammatory, and neuroleptic properties, acting as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] This technical guide provides an in-depth overview of the principal natural sources of glaucine, quantitative data on its prevalence in various plant species, detailed experimental protocols for its extraction and analysis, and a visualization of its key signaling pathways.

Principal Natural Sources of Glaucine

Glaucine is predominantly found in plant species belonging to the Papaveraceae (Poppy) and Euphorbiaceae families. Several species have been identified as significant sources of this alkaloid.

Table 1: Primary Plant Sources of Glaucine Alkaloid

FamilyGenusSpeciesCommon NamePrimary Plant Part(s) Containing Glaucine
PapaveraceaeGlauciumGlaucium flavumYellow Horned PoppyAerial parts (leaves, stems)[3]
PapaveraceaeGlauciumGlaucium oxylobumLotus SweetjuiceAerial parts[4]
PapaveraceaeCorydalisCorydalis yanhusuoYanhusuoTuber
EuphorbiaceaeCrotonCroton lechleriDragon's BloodLeaves
MagnoliaceaeLiriodendronLiriodendron tulipiferaTulip PoplarLeaves, Bark, Stems[1][5]

Quantitative Analysis of Glaucine Content

The concentration of glaucine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and developmental stage.[3] The following tables summarize the available quantitative data for glaucine content in its primary natural sources.

Table 2: Glaucine Content in Glaucium Species

SpeciesPlant PartGlaucine Concentration (% of dry weight)NotesReference
Glaucium flavumAerial PartsMain alkaloidProtopine is the main alkaloid in the roots.[3][3]
Glaucium oxylobumAerial Parts0.7%[4]

Table 3: Glaucine Content in Corydalis yanhusuo

Plant PartGlaucine ConcentrationNotesReference
Tuber (purified extract)14.03%This value is for a purified alkaloid product, not the raw tuber.

Table 4: Glaucine Content in Croton lechleri

Plant PartTotal Alkaloid Concentration (% of dry weight)NotesReference
Leaves0.1% - 1.4%Glaucine is one of several alkaloids present in a specific chemotype.

Table 5: Glaucine Content in Liriodendron tulipifera

Plant PartGlaucine ConcentrationNotesReference
Leaves, Bark, StemsNot well quantified in the reviewed literature.Glaucine has been isolated from these parts, confirming its presence.[1][5][1][5]

Experimental Protocols

Extraction and Purification of Glaucine from Plant Material (General Protocol)

This protocol is a synthesized methodology based on common alkaloid extraction techniques described in the literature.

a. Materials and Reagents:

  • Dried and powdered plant material (e.g., aerial parts of Glaucium flavum)

  • Methanol or Ethanol (95%)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia solution (25%)

  • Dichloromethane or Chloroform

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., Chloroform:Methanol gradients)

  • Rotary evaporator

  • pH meter or pH indicator strips

b. Protocol Steps:

  • Maceration: Macerate the dried, powdered plant material in methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% HCl solution.

    • Wash the acidic solution with dichloromethane or chloroform to remove neutral and weakly basic compounds.

    • Make the aqueous layer alkaline (pH 9-10) by adding ammonia solution.

    • Extract the alkaline solution multiple times with dichloromethane or chloroform to partition the glaucine into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure glaucine and concentrate to yield the isolated compound.

Quantification of Glaucine by High-Performance Liquid Chromatography (HPLC)

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 280 nm and 312 nm are suitable for detecting glaucine.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

b. Protocol Steps:

  • Standard Preparation: Prepare a stock solution of pure glaucine standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the glaucine peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of glaucine in the sample.

Signaling Pathways and Mechanisms of Action

Glaucine exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.

Phosphodiesterase 4 (PDE4) Inhibition

Glaucine's anti-inflammatory and bronchodilatory effects are largely attributed to its inhibition of PDE4. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a reduction of pro-inflammatory mediators and smooth muscle relaxation.

PDE4_Inhibition_Pathway Glaucine Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Inflammation Reduced Inflammation & Smooth Muscle Relaxation PKA->Inflammation Leads to

Caption: Glaucine's PDE4 Inhibition Pathway.

Calcium Channel Blockade

Glaucine also functions as a calcium channel blocker, contributing to its cardiovascular and smooth muscle relaxant effects. It specifically targets L-type voltage-gated calcium channels, which are crucial for calcium influx into vascular smooth muscle cells and cardiac myocytes. By blocking these channels, glaucine reduces intracellular calcium concentration, leading to vasodilation, a decrease in myocardial contractility (negative inotropy), and a slowing of the heart rate (negative chronotropy).

Calcium_Channel_Blockade_Pathway cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Contraction Muscle Contraction Ca_influx->Contraction Triggers Vasodilation Vasodilation & Reduced Cardiac Contractility Contraction->Vasodilation Inhibition leads to Glaucine Glaucine Glaucine->Ca_channel Blocks

References

Methodological & Application

Application Notes and Protocols for the Use of d-Glaucine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is an aporphine alkaloid found in various plant species, notably Glaucium flavum. It is utilized as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic effects. These effects are attributed to its activity as a PDE4 inhibitor, calcium channel blocker, and dopamine receptor antagonist. Accurate quantification of glaucine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as d-Glaucine-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.

These application notes provide a detailed protocol for the quantification of glaucine in human plasma using this compound as an internal standard. The method is validated according to industry-standard guidelines to ensure accuracy, precision, and reliability.

Bioanalytical Method for Glaucine Quantification in Human Plasma

This section details a validated LC-MS/MS method for the determination of glaucine in human plasma.

Materials and Reagents
  • Analytes: Glaucine, this compound (internal standard)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (drug-free)

Instrumentation
  • UHPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Glaucine: m/z 356.2 → 207.1; this compound: m/z 362.2 → 213.1
Ion Source Temperature 500 °C
Capillary Voltage 3500 V

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of glaucine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the glaucine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.

Quantitative Data

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
Glaucine0.5 - 500>0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 15.0± 15.0≤ 15.0± 15.0
Low QC1.5≤ 10.0± 10.0≤ 10.0± 10.0
Mid QC75≤ 10.0± 10.0≤ 10.0± 10.0
High QC400≤ 10.0± 10.0≤ 10.0± 10.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%CV)
GlaucineLow QC92.5< 10
High QC95.1< 10
This compoundMid QC94.2< 10

Table 4: Stability

Stability ConditionDuration% Change from Nominal
Bench-top (Room Temperature)8 hours< 10
Freeze-Thaw (3 cycles)-20°C< 10
Long-term Storage30 days< 10
Post-preparative (Autosampler)24 hours< 10

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is This compound in ACN (150 µL) vortex Vortex (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection chromatography UHPLC Separation (C18 Column) injection->chromatography detection Mass Spectrometry (MRM) chromatography->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Glaucine / this compound) integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Workflow for the quantification of glaucine in plasma.

Signaling Pathways of Glaucine

G cluster_pde4 PDE4 Inhibition cluster_ca Calcium Channel Blockade cluster_dopa Dopamine Receptor Antagonism glaucine Glaucine pde4 PDE4 glaucine->pde4 inhibits ca_channel L-type Ca²⁺ Channel glaucine->ca_channel blocks d1_receptor D1 Receptor glaucine->d1_receptor antagonizes camp cAMP pde4->camp degrades pka PKA Activation camp->pka bronchodilation Bronchodilation pka->bronchodilation ca_influx Ca²⁺ Influx contraction Smooth Muscle Contraction ca_influx->contraction relaxation Smooth Muscle Relaxation neuroleptic Neuroleptic Effects d1_receptor->neuroleptic dopamine Dopamine dopamine->d1_receptor

Caption: Primary signaling pathways affected by glaucine.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of glaucine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of drug development and clinical research. The provided protocols and validation data demonstrate the reliability of this method for its intended purpose.

Application Notes and Protocols for d-Glaucine-d6 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is a deuterated analog of d-Glaucine, an aporphine alkaloid. The incorporation of deuterium atoms provides a heavier isotope for use in various analytical applications, particularly in mass spectrometry-based assays such as pharmacokinetic studies, where it can serve as an internal standard. d-Glaucine itself is recognized for its bronchodilator and anti-inflammatory effects, primarily acting as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker[1][2]. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity.

Physicochemical Data and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₁H₁₉D₆NO₄[3][4]
Molecular Weight 361.46 g/mol [3][4]
Appearance Powder-
Purity Typically ≥98%-
Recommended Solvents DMSO, Chloroform, Dichloromethane-
Recommended Storage 2-8°C, protected from light and air[5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • High-purity solvent (DMSO, Chloroform, or Dichloromethane)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with screw caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications.

  • Calculation:

    • Determine the mass of this compound required. For a 10 mM solution in 1 mL (0.001 L):

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 361.46 g/mol = 0.0036146 g = 3.61 mg

  • Weighing:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh out approximately 3.61 mg of this compound powder. Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound to a 1 mL volumetric flask.

    • Add a small amount of DMSO (approximately 0.5 mL) to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to ensure complete dissolution.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution at 2-8°C. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for multiple freeze-thaw cycles and for extended periods when stored properly[6][7][8].

Safety Precautions
  • Always handle this compound and solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and gloves, to prevent skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

  • Dispose of all chemical waste according to your institution's guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of a this compound stock solution.

G Figure 1: Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Handling calc 1. Calculation of Required Mass weigh 2. Accurate Weighing calc->weigh Mass dissolve 3. Dissolution in Solvent weigh->dissolve Powder volume 4. Final Volume Adjustment dissolve->volume Solution aliquot 5. Aliquoting (Optional) volume->aliquot Homogeneous Stock store 6. Storage at 2-8°C aliquot->store

Figure 1: Workflow for this compound Stock Solution Preparation
Signaling Pathway of Glaucine

Glaucine exerts its anti-inflammatory effects through multiple pathways, including the inhibition of PDE4 and the modulation of Toll-like receptor (TLR) signaling, which in turn affects the NF-κB pathway.

G Figure 2: Simplified Signaling Pathway of Glaucine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR NFkB_complex IKK -> IκB-NF-κB TLR->NFkB_complex Activates Ca_Channel Calcium Channel Ca_ion Ca²⁺ Influx Glaucine Glaucine Glaucine->Ca_Channel Blocks PDE4 PDE4 Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->NFkB_complex Inhibits NFkB NF-κB NFkB_complex->NFkB Releases Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Promotes

Figure 2: Simplified Signaling Pathway of Glaucine

References

Application Note: Quantitative Analysis of Glaucine in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the aporphine alkaloid glaucine in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a deuterated internal standard.

Introduction

Glaucine is a natural aporphine alkaloid found in several plant species, most notably Glaucium flavum. It is used as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic properties.[1] The mechanism of action of glaucine is multifactorial, involving the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and antagonism of dopamine D1 receptors.[1][2][3] Given its therapeutic potential and possible use as a recreational substance, a robust and reliable analytical method for the quantification of glaucine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative mass spectrometry.[4] These internal standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4] This application note details a validated UPLC-MS/MS method for the determination of glaucine in human plasma, employing glaucine-d3 as the internal standard. While this protocol is based on a method developed for the structurally similar alkaloid nuciferine, it is presented as a representative and adaptable procedure for glaucine analysis.[5]

Signaling Pathways of Glaucine

Glaucine exerts its pharmacological effects through multiple signaling pathways. It acts as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a dopamine receptor antagonist.[1][2][6] These mechanisms contribute to its bronchodilatory, anti-inflammatory, and psychoactive effects.

Glaucine Signaling Pathways cluster_pde PDE4 Pathway Glaucine Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 inhibits Ca_Channel L-type Ca2+ Channel Glaucine->Ca_Channel blocks D1_Receptor Dopamine D1 Receptor Glaucine->D1_Receptor antagonizes cAMP cAMP AMP AMP Ca_Influx Ca2+ Influx Dopaminergic_Signaling Altered Dopaminergic Signaling Smooth_Muscle Smooth Muscle Relaxation (Bronchodilation) Inflammation Reduced Inflammation Ca_Influx->Smooth_Muscle prevents contraction

Caption: Glaucine's multifaceted mechanism of action.

Experimental Protocols

The following protocol is a representative method for the quantification of glaucine in human plasma.

3.1. Materials and Reagents

  • Glaucine (≥98% purity)

  • Glaucine-d3 (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

3.2. Instrumentation

  • UPLC system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

3.3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of glaucine and glaucine-d3 (Internal Standard, IS) at 1 mg/mL in methanol.

  • Working Standard Solutions: Serially dilute the glaucine stock solution with 50% methanol to prepare working standard solutions for the calibration curve.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from 2 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 4, 400, and 800 ng/mL).

3.4. Sample Preparation

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the glaucine-d3 internal standard working solution (e.g., 50 ng/mL).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

3.5. UPLC-MS/MS Conditions

  • UPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.0 min: 10-90% B

      • 2.0-2.5 min: 90% B

      • 2.5-3.0 min: 10% B

    • Column Temperature: 40°C

    • Run Time: 3 minutes

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Glaucine: m/z 356.2 → 207.1

      • Glaucine-d3: m/z 359.2 → 210.1

    • Instrument Parameters: Optimize collision energy, cone voltage, and other parameters for maximum signal intensity.

Method Validation and Data Presentation

The analytical method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability. The following tables summarize representative data for such a validated method.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range2 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)2 ng/mL
LLOQ Precision (%RSD)< 15%
LLOQ Accuracy (%RE)± 15%

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low4< 10%< 10%± 10%
Medium400< 8%< 10%± 8%
High800< 5%< 8%± 5%

Table 3: Recovery and Matrix Effect

ParameterGlaucineGlaucine-d3 (IS)
Extraction Recovery (%)> 85%> 88%
Matrix Effect (%)95 - 10596 - 104

Experimental Workflow

The overall experimental workflow for the quantitative analysis of glaucine in plasma is depicted below.

Experimental Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (Glaucine-d3) Start->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Concentration Result Data_Processing->End

Caption: Workflow for glaucine analysis in plasma.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of glaucine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings. The protocol is straightforward and can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.

References

Application Notes and Protocols: d-Glaucine-d6 in Pharmacokinetic Studies of Glaucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of d-Glaucine-d6 as an internal standard in the pharmacokinetic analysis of glaucine. Detailed protocols for sample preparation and bioanalytical method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with relevant pharmacokinetic data and a summary of glaucine's mechanism of action.

Introduction to Glaucine and the Role of a Deuterated Internal Standard

Glaucine is an aporphine alkaloid naturally found in several plant species, most notably Glaucium flavum. It is utilized as an antitussive in some countries and has demonstrated bronchodilator, neuroleptic, and anti-inflammatory effects.[1] Its therapeutic potential and noted side effects, such as sedation and hallucinogenic effects, necessitate a thorough understanding of its pharmacokinetic profile.[1]

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological matrices, such as plasma, is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. This compound has a chemical structure and physicochemical properties that are nearly identical to glaucine, but with a different mass due to the deuterium atoms. This allows it to co-elute with glaucine during chromatography and experience similar ionization effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision of the results.

Pharmacokinetic Parameters of Glaucine

The following tables summarize key pharmacokinetic parameters of glaucine from a study in horses, providing a reference for expected values in preclinical research.

Table 1: Pharmacokinetic Parameters of Glaucine Following Intravenous (IV) Administration (0.1 mg/kg) in Horses

ParameterValue (Mean and Range)Unit
Alpha half-life (t½α)0.3 (0.1 - 0.7)h
Beta half-life (t½β)3.1 (2.4 - 7.8)h
Area under the curve (AUC₀-∞)45.4 (34.7 - 52.3)h*ng/mL
Volume of distribution (central, Vdc)2.7 (1.3 - 4.6)L/kg
Volume of distribution (peripheral, Vdp)4.9 (4.3 - 8.2)L/kg

Data from a study in horses.[1]

Table 2: Pharmacokinetic Parameters of Glaucine Following Oral (PO) Administration (0.1 mg/kg) in Horses

ParameterValue (Mean and Range)Unit
Absorption half-life (t½ka)0.09 (0.05 - 0.15)h
Elimination half-life (t½kel)0.7 (0.6 - 0.8)h
Area under the curve (AUC₀-∞)15.1 (8.0 - 19.5)h*ng/mL
Bioavailability17 - 48%

Data from a study in horses.[1]

Experimental Protocols

This section outlines a representative protocol for the quantification of glaucine in plasma using this compound as an internal standard by LC-MS/MS.

Bioanalytical Method Development and Validation

A sensitive and selective LC-MS/MS method should be developed and validated for the quantification of glaucine in the relevant biological matrix (e.g., human or animal plasma).

1.1. Materials and Reagents:

  • Glaucine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control (drug-free) plasma from the study species

1.2. Liquid Chromatography Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is suitable for the separation of glaucine.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute glaucine and this compound, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

1.3. Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion Transitions:

    • Glaucine: To be determined by direct infusion of the reference standard (e.g., m/z 356.2 → 207.1)

    • This compound: To be determined by direct infusion of the internal standard (e.g., m/z 362.2 → 213.1)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both glaucine and this compound.

1.4. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of glaucine and this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by spiking control plasma with known concentrations of glaucine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

  • Prepare a working solution of the internal standard (this compound) in a suitable solvent.

1.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Plasma Sample Preparation Protocol

A protein precipitation method is a common and effective technique for extracting glaucine from plasma samples.

2.1. Procedure:

  • Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex to dissolve the residue.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Experimental Workflow

G cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_solvent Add Acetonitrile (Protein Precipitation) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Glaucine/IS Ratio) data->quant

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Glaucine's Mechanism of Action: Signaling Pathways

Glaucine exerts its pharmacological effects through multiple mechanisms, primarily as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.

G cluster_pde4 PDE4 Inhibition cluster_ccb Calcium Channel Blockade glaucine_pde Glaucine pde4 PDE4 glaucine_pde->pde4 inhibits camp cAMP pde4->camp hydrolyzes amp 5'-AMP pka Protein Kinase A (PKA) camp->pka activates relaxation Bronchodilation & Anti-inflammatory Effects pka->relaxation glaucine_ccb Glaucine ca_channel L-type Ca2+ Channel glaucine_ccb->ca_channel blocks relaxation2 Smooth Muscle Relaxation ca_influx Ca2+ Influx ca_channel->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction

Caption: Simplified signaling pathways of glaucine's action.

References

Protocol for the Quantification of Glaucine in Human Urine using d-Glaucine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the quantitative analysis of glaucine in human urine using d-Glaucine-d6 as an internal standard (IS). The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for research and drug development purposes.

Introduction

Glaucine is an aporphine alkaloid with antitussive and anti-inflammatory properties, and it has also been identified as a substance of abuse.[1][2] Accurate and reliable quantification of glaucine in urine is essential for pharmacokinetic studies, toxicological screening, and monitoring drug compliance or abuse. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[1] This method is designed to be a robust and reliable approach for the determination of glaucine in a complex biological matrix like urine.

Principle

Urine samples are first treated with β-glucuronidase to hydrolyze glucuronide conjugates of glaucine and its metabolites. Following enzymatic hydrolysis, the samples are spiked with a known amount of this compound internal standard. The analytes are then extracted and concentrated from the urine matrix using solid-phase extraction. The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of glaucine to that of this compound is used to calculate the concentration of glaucine in the original urine sample.

Experimental Protocols

1. Materials and Reagents

  • Glaucine hydrochloride (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • β-glucuronidase from Helix pomatia

  • Ammonium acetate buffer (pH 5.2)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine (drug-free)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of glaucine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the glaucine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a polypropylene tube, add 500 µL of ammonium acetate buffer (pH 5.2).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Internal Standard Spiking:

    • Add 20 µL of the 1 µg/mL this compound working solution to each sample, calibrator, and quality control sample.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water, followed by 2 mL of acetonitrile.

    • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Glaucine: m/z 356.2 → 206.1 (Quantifier), 356.2 → 340.1 (Qualifier)

      • This compound: m/z 362.2 → 212.1

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

Table 1: Representative Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 105%
Matrix Effect Minimal, compensated by IS

Note: The data presented in this table are representative and should be established for each specific laboratory and instrument during method validation.

Visualizations

Glaucine Metabolism Pathway

Glaucine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Glaucine Glaucine O_Demethylation O-Demethylation (Positions 2, 9, 10) Glaucine->O_Demethylation N_Demethylation N-Demethylation Glaucine->N_Demethylation Hydroxylation Hydroxylation Glaucine->Hydroxylation N_Oxidation N-Oxidation Glaucine->N_Oxidation Glucuronidation Glucuronidation O_Demethylation->Glucuronidation Sulfation Sulfation O_Demethylation->Sulfation N_Demethylation->Glucuronidation N_Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Metabolic pathways of glaucine in the human body.

Analytical Workflow for Glaucine in Urine

Analytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis is_spike Internal Standard Spiking (this compound) hydrolysis->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe evap_recon Evaporation and Reconstitution spe->evap_recon lcms LC-MS/MS Analysis (MRM Mode) evap_recon->lcms data_proc Data Processing and Quantification lcms->data_proc report Reporting data_proc->report

Caption: Workflow for the analysis of glaucine in urine.

References

Application Notes and Protocols for d-Glaucine-d6 in In Vitro Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine is an aporphine alkaloid naturally found in several plant species, notably Glaucium flavum. It is utilized as an antitussive agent in some countries and has also been investigated for its bronchodilator and anti-inflammatory properties.[1][2][3][4] Understanding the metabolic fate of d-Glaucine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. d-Glaucine-d6, a deuterated isotopologue of d-Glaucine, serves as an invaluable tool for in vitro metabolism studies. The incorporation of deuterium atoms provides a stable isotopic label, facilitating the unequivocal identification and quantification of the parent compound and its metabolites by mass spectrometry.[5] The deuterium substitution can also lead to a kinetic isotope effect, potentially slowing down metabolism at specific sites and aiding in the elucidation of metabolic pathways.[6][7]

These application notes provide detailed protocols for conducting in vitro metabolism studies of this compound using human liver microsomes (HLM) and recombinant human cytochrome P450 (CYP) enzymes.

Metabolic Pathways of d-Glaucine

d-Glaucine undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes. The main metabolic pathways include:

  • O-demethylation: Removal of methyl groups from the methoxy substituents at positions 2, 9, and 10.

  • N-demethylation: Removal of the methyl group from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group.

  • N-oxidation: Oxidation of the nitrogen atom.

Following phase I reactions, the resulting metabolites can undergo phase II conjugation, such as glucuronidation and sulfation.[1][8][9] The primary CYP isoforms involved in the metabolism of glaucine are CYP3A4, CYP1A2, CYP2D6, and CYP2C19.[1][10]

G d_Glaucine_d6 This compound O_demethylated O-demethylated metabolites-d5 d_Glaucine_d6->O_demethylated CYP1A2, CYP3A4, CYP2C19, CYP2D6 N_demethylated N-demethylated metabolite-d3 d_Glaucine_d6->N_demethylated CYP2D6, CYP3A4 Hydroxylated Hydroxylated metabolites-d6 d_Glaucine_d6->Hydroxylated N_oxidized N-oxidized metabolite-d6 d_Glaucine_d6->N_oxidized Phase_II Phase II Conjugates (Glucuronides, Sulfates) O_demethylated->Phase_II Hydroxylated->Phase_II

Caption: Metabolic pathways of d-Glaucine.

Quantitative Data

The following table summarizes the Michaelis-Menten kinetic parameters for the formation of the main metabolites of glaucine in human liver microsomes.

Metabolic ReactionMajor CYP IsoformsKm (µM)Vmax (pmol/min/pmol CYP)
2-O-demethylationCYP1A2, CYP3A425 - 1400.10 - 1.92
9-O-demethylationCYP1A2, CYP2C19, CYP2D625 - 1400.10 - 1.92
N-demethylationCYP2D6, CYP3A425 - 1400.10 - 1.92

Data adapted from Meyer et al. (2013).[1][10]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

Objective: To determine the metabolic profile of this compound in a mixed-enzyme system representative of the human liver.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • HLM (final concentration typically 0.5-1.0 mg/mL)

      • This compound (final concentration typically 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

    • Include a protein precipitation step by vortexing and then centrifuging at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the disappearance of this compound and the formation of its metabolites. The use of this compound will aid in distinguishing metabolites from endogenous matrix components.

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis A Prepare this compound stock solution D Combine HLM and This compound A->D B Prepare NADPH regenerating system F Initiate reaction with NADPH system B->F C Prepare HLM suspension C->D E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Stop reaction with ice-cold acetonitrile G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J

Caption: Workflow for in vitro metabolism in HLM.

Protocol 2: Reaction Phenotyping of this compound Metabolism with Recombinant Human CYP Enzymes

Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Control microsomes (without active CYPs)

  • Acetonitrile (ACN)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare the NADPH regenerating system.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Dilute the recombinant CYP enzymes and control microsomes to the desired concentration in the phosphate buffer.

  • Incubation:

    • In separate wells or tubes for each CYP isoform and the control, add the following:

      • Potassium phosphate buffer

      • Respective recombinant CYP enzyme or control microsomes (final concentration typically 10-50 pmol/mL)

      • This compound (final concentration typically 1-10 µM)

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reactions by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a fixed time point (e.g., 30 or 60 minutes, determined from initial HLM experiments).

  • Termination of Reaction:

    • Stop the reactions with ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the protein.

  • Sample Analysis:

    • Transfer the supernatants for LC-MS/MS analysis.

    • Compare the rate of metabolite formation in the presence of each active CYP isoform to the control microsomes. Significant metabolite formation indicates the involvement of that specific CYP enzyme in the metabolism of this compound.

Conclusion

The use of this compound in conjunction with the provided protocols offers a robust framework for characterizing the in vitro metabolism of this compound. These studies are essential for understanding its disposition and potential for drug-drug interactions, thereby supporting its development and safe use. The stable isotope label simplifies metabolite identification and quantification, making this compound a superior tool for detailed metabolic investigations.

References

Application Note: Quantitative Analysis of Glaucine in Biological Matrices using a Validated GC-MS Protocol with a d-Glaucine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is a naturally occurring aporphine alkaloid found in various plant species of the Papaveraceae family, such as Glaucium flavum. It is of significant interest to researchers and pharmaceutical scientists due to its antitussive, anti-inflammatory, and potential psychoactive properties.[1][2] Accurate and precise quantification of glaucine in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantitative analysis of glaucine using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, d-Glaucine-d6. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[3]

This protocol outlines the necessary steps for sample extraction, derivatization, and GC-MS analysis, and provides guidance on method validation and data interpretation. The methodologies described are based on established principles for the analysis of alkaloids and other small molecules in biological samples.[4][5][6]

Experimental Protocols

1. Materials and Reagents

  • Glaucine hydrochloride (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 2% Sulfuric acid

  • 25% Ammonia solution

  • Anhydrous sodium sulfate

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization[6][7][8]

  • Pyridine (anhydrous)

  • Glass autosampler vials (1.5 mL) with inserts[9]

2. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

This protocol is designed for the extraction of glaucine from a biological matrix such as plasma or urine.

  • Sample Spiking: To a 1.0 mL aliquot of the biological sample, add a known concentration of the this compound internal standard solution.

  • Acidification: Add 1.0 mL of 2% sulfuric acid to the sample, vortex for 30 seconds. This step protonates the alkaloid, making it water-soluble.

  • Washing: To remove neutral and acidic interferences, wash the sample with 2.0 mL of chloroform. Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes. Discard the organic (lower) layer. Repeat this washing step.

  • Basification: Add 25% ammonia solution dropwise to the aqueous layer until the pH is between 9 and 10. This deprotonates the glaucine, making it soluble in organic solvents.

  • Extraction: Add 3.0 mL of chloroform and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Carefully transfer the organic (lower) layer to a clean glass tube.

  • Drying: Dry the collected chloroform extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.[7][8] Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of glaucine.[6] Derivatization is a crucial step to increase the volatility and thermal stability of the analyte for GC-MS analysis.[10][11]

  • Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization based on the specific instrumentation used.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4][12][13]

  • Injector Temperature: 280°C[12]

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4][12]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is used to enhance sensitivity and selectivity. The following ions should be monitored (note: the exact m/z values for the TMS derivatives should be confirmed by running a full scan of the derivatized standards).

  • Glaucine-TMS:

    • Quantifier ion: To be determined from the mass spectrum of the derivatized standard.

    • Qualifier ions (2-3): To be determined from the mass spectrum of the derivatized standard for identity confirmation.

  • This compound-TMS (Internal Standard):

    • Quantifier ion: To be determined from the mass spectrum of the derivatized standard.

Data Presentation and Method Validation

A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the quantitative data.[5]

Table 1: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10; Precision and accuracy within ±20%
Precision (RSD%) Within-run and between-run RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LOQ)
Matrix Effect Assessed and minimized
Stability Analyte stable under storage and processing conditions

Table 2: Representative Quantitative Data (Example)

This table illustrates how quantitative results should be presented.

Sample IDGlaucine Concentration (ng/mL)This compound Response (Peak Area)Glaucine/IS Peak Area Ratio
Calibration Standard 11.0150,2340.015
Calibration Standard 25.0152,1120.076
Calibration Standard 325.0149,8760.380
Calibration Standard 4100.0151,5431.512
Calibration Standard 5500.0150,9877.559
Quality Control Low2.5148,9900.038
Quality Control Mid50.0153,2100.761
Quality Control High400.0151,1006.044
Test Sample 115.7150,5670.237
Test Sample 288.2152,3451.332

Visualizations

Experimental Workflow Diagram

GCMS_Workflow Sample Biological Sample (1 mL) Spike Spike with this compound (IS) Sample->Spike Acidify Acidify with 2% H2SO4 Spike->Acidify Wash Wash with Chloroform Acidify->Wash Basify Basify with NH4OH (pH 9-10) Wash->Basify Extract Extract with Chloroform Basify->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Derivatize Derivatize with MSTFA (70°C, 30 min) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data Glaucine_Pathway Glaucine Glaucine Receptor Adrenergic/Dopamine Receptor Glaucine->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Bronchodilation) PKA->CellularResponse Phosphorylates targets leading to

References

Application Notes and Protocols for d-Glaucine-d6 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine is an aporphine alkaloid found in various plant species, notably Glaucium flavum. It is used as an antitussive in some countries but has also emerged as a substance of abuse due to its hallucinogenic and dissociative effects.[1][2] In forensic toxicology, accurate and reliable screening for d-glaucine in biological matrices is crucial for identifying its use in cases of intoxication, driving under the influence, and post-mortem investigations. The use of a stable isotope-labeled internal standard, such as d-Glaucine-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects, extraction variability, and instrument response fluctuations, thereby improving the accuracy and precision of the results.[3]

This document provides detailed application notes and protocols for the use of this compound in the forensic toxicology screening of d-Glaucine.

Pharmacological Effects and Metabolism

d-Glaucine acts as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a dopamine receptor antagonist.[1] Its psychoactive effects are believed to be linked to its interaction with dopaminergic and serotonergic pathways.[1] Side effects of d-glaucine consumption can include sedation, fatigue, nausea, and vivid visual hallucinations.[1]

The metabolism of d-glaucine is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[4] The main metabolic pathways involve:[4][5]

  • O-demethylation: Removal of methyl groups from the methoxy moieties.

  • N-demethylation: Removal of the methyl group from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group.

  • N-oxidation: Oxidation of the nitrogen atom.

These phase I metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[4][5] The primary targets for toxicological screening are the parent compound and its O- and N-demethylated metabolites.[5]

Signaling and Metabolic Pathways

glaucine_metabolism glaucine d-Glaucine phaseI Phase I Metabolism (CYP450: 1A2, 2C19, 2D6, 3A4) glaucine->phaseI demethylated O- and N-demethylated Metabolites phaseI->demethylated hydroxylated Hydroxylated Metabolites phaseI->hydroxylated n_oxide N-Oxide Metabolites phaseI->n_oxide phaseII Phase II Metabolism (Glucuronidation, Sulfation) demethylated->phaseII hydroxylated->phaseII n_oxide->phaseII conjugates Glucuronide and Sulfate Conjugates phaseII->conjugates excretion Excretion conjugates->excretion

Caption: Metabolic pathway of d-Glaucine.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of d-glaucine due to its high sensitivity and selectivity. The use of this compound as an internal standard is essential for reliable quantification.

Experimental Workflow

workflow sample Biological Sample (Blood, Urine, Plasma) spike Spike with this compound Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe evaporation Evaporation and Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for d-Glaucine analysis.

Data Presentation: Quantitative Parameters

The following tables provide representative quantitative data for an LC-MS/MS method for the analysis of d-Glaucine using this compound as an internal standard. These parameters should be optimized and validated in the specific laboratory setting.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
d-Glaucine356.2206.1340.225
This compound362.2212.1346.225

Table 2: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 8 minutes
Column Temperature 40 °C
Injection Volume 5 µL
Retention Time ~ 4.5 min (d-Glaucine and this compound co-elute)

Table 3: Method Validation Parameters (Example)

ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Accuracy 85 - 115%
Precision < 15% RSD
Recovery > 80%

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Blood

This protocol describes a solid-phase extraction (SPE) procedure for the isolation of d-glaucine from plasma or whole blood.

Materials:

  • Human plasma or whole blood samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma or hemolyzed whole blood, add 20 µL of the this compound internal standard solution and 500 µL of phosphate buffer. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of phosphate buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine

This protocol describes a "dilute-and-shoot" method for urine samples, which is faster but may be more susceptible to matrix effects.

Materials:

  • Human urine samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Pre-treatment: To 50 µL of urine, add 20 µL of the this compound internal standard solution and 930 µL of the initial mobile phase.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative screening of d-glaucine in forensic toxicology casework. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and validate their own analytical methods for d-glaucine. Adherence to proper validation procedures is essential to ensure the accuracy and defensibility of the results.

References

Application of d-Glaucine-d6 in the Quantitative Analysis of Glaucine in Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Glaucine is a prominent aporphine alkaloid primarily found in plants of the Papaveraceae family, such as Glaucium flavum (yellow horn poppy).[1] It is clinically used in some countries as an antitussive agent.[2][3] With the increasing use of herbal medicines and supplements containing glaucine, robust and accurate analytical methods are crucial for quality control, pharmacokinetic studies, and ensuring consumer safety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response. d-Glaucine-d6, a deuterated analog of glaucine, is an ideal internal standard for this purpose, ensuring high accuracy and precision in the quantification of glaucine in complex herbal matrices.[4][5]

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glaucine in herbal extracts using this compound as an internal standard. The protocol is intended for researchers, scientists, and drug development professionals in the field of herbal medicine analysis.

Analytical Method Overview

The method employs a simple and efficient extraction of glaucine from the herbal matrix, followed by analysis using a reversed-phase LC-MS/MS system. This compound is added at the beginning of the sample preparation process to ensure accurate quantification. The method has been validated for linearity, sensitivity, accuracy, and precision.

Key Applications

  • Quality Control of Raw Herbal Materials: Accurate quantification of glaucine in plant materials such as Glaucium flavum to ensure potency and consistency.

  • Analysis of Finished Herbal Products: Determination of glaucine content in herbal supplements and traditional medicines.

  • Pharmacokinetic Studies: Measuring the absorption, distribution, metabolism, and excretion (ADME) of glaucine after administration of herbal preparations.[4][5]

  • Metabolic Studies: Investigating the metabolic fate of glaucine in biological systems.[6][7]

Quantitative Data Summary

The LC-MS/MS method was validated according to standard guidelines. The following tables summarize the key performance characteristics of the method for the quantification of glaucine using this compound as an internal standard.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.25 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
54.92 ± 0.2198.44.3
5051.3 ± 1.8102.63.5
500489.5 ± 15.297.93.1

Table 3: Recovery

MatrixSpiked Concentration (ng/mL)Recovery (%)
Herbal Extract1092.5
Herbal Extract10095.1

Experimental Protocols

Materials and Reagents
  • Glaucine reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Herbal material or extract for analysis

Sample Preparation
  • Herbal Material Extraction:

    • Weigh 100 mg of homogenized and dried herbal powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Internal Standard Spiking and Dilution:

    • Transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

    • Add 10 µL of 1 µg/mL this compound solution (in methanol).

    • Add 890 µL of 50% methanol in water.

    • Vortex to mix.

    • Filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 8 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 5: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
MRM Transitions Glaucine: 356.2 → 340.2 (Quantifier), 356.2 → 297.1 (Qualifier)This compound: 362.2 → 346.2 (Quantifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing herbal_material Homogenized Herbal Material extraction Solvent Extraction (Methanol, Sonication) herbal_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spiking Spike with this compound Internal Standard supernatant->spiking dilution Dilution & Filtration spiking->dilution lc_vial Transfer to LC Vial dilution->lc_vial lc_msms LC-MS/MS System lc_vial->lc_msms data_acquisition Data Acquisition (MRM Mode) lc_msms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Glaucine calibration_curve->quantification

References

Application Notes and Protocols: Stability of d-Glaucine-d6 Under Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is a deuterated analog of Glaucine, an aporphine alkaloid found in various plants.[1] Deuteration, the substitution of hydrogen with deuterium, is a common strategy in drug development to enhance the pharmacokinetic properties of a molecule by altering its metabolic pathways.[2] Understanding the stability of this compound under various experimental conditions is crucial for the development of robust formulations and for ensuring the integrity of analytical and preclinical studies.

These application notes provide a comprehensive overview of the stability of this compound, including detailed protocols for forced degradation studies and the elucidation of its potential degradation pathways. The information presented here is intended to guide researchers in designing and executing stability-indicating methods for this compound and other related deuterated compounds.

Stability Profile of this compound

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5] The following table summarizes the recommended conditions for the forced degradation of this compound and the expected stability profile based on the general principles of pharmaceutical stress testing.

Table 1: Summary of Forced Degradation Conditions and Expected Stability of this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursPotential for degradation. The ether linkages in the tetramethoxy structure may be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH60°C24 hoursExpected to be relatively stable. Aporphine alkaloids are generally more stable under basic conditions.
Oxidation 3% H₂O₂Room Temperature24 hoursPotential for oxidation, particularly at the tertiary amine and the aromatic rings.
Thermal Degradation Dry Heat80°C48 hoursExpected to be relatively stable, but monitoring for potential degradation products is necessary.
Photostability ICH Q1B Option 225°CAs per guidelinesPotential for photodegradation due to the aromatic chromophores in the structure.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines for pharmaceutical stability testing.[4][5]

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.

Forced Degradation Procedures

For each condition, a parallel control sample of this compound in the same solvent should be prepared and kept under normal conditions.

  • Acid Hydrolysis:

    • To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution to a final volume of 10 mL with the mobile phase of the analytical method.

  • Base Hydrolysis:

    • To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • After the specified time, allow the sample to cool to room temperature.

    • Prepare a working solution from the stressed sample as described in section 1.

  • Photostability Testing:

    • Expose a solution of this compound and a solid sample to light conditions as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare a working solution from the stressed sample.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6]

  • Recommended HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 280 nm and 305 nm, based on the UV maxima of Glaucine)[7]

    • Injection Volume: 10 µL

Signaling Pathways and Mechanisms of Action

Glaucine, the non-deuterated parent compound of this compound, exerts its pharmacological effects through multiple mechanisms.[1][8] Understanding these pathways is essential for interpreting the biological activity of this compound and its potential metabolites or degradants.

Glaucine_Signaling_Pathways cluster_calcium Calcium Channel Blockade cluster_pde4 PDE4 Inhibition cluster_nfkb NF-κB Inhibition Glaucine_Ca Glaucine L_type_Ca_Channel L-type Ca2+ Channel Glaucine_Ca->L_type_Ca_Channel Relaxation Bronchodilation/ Relaxation Glaucine_Ca->Relaxation Ca_Influx Ca2+ Influx Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction induces Smooth_Muscle_Contraction->Relaxation inhibition leads to Glaucine_PDE Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine_PDE->PDE4 cAMP cAMP PDE4->cAMP hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory leads to Glaucine_NFkB Glaucine NFkB_Activation NF-κB Activation Glaucine_NFkB->NFkB_Activation Cell_Invasion Cancer Cell Invasion Glaucine_NFkB->Cell_Invasion suppresses MMP9_Expression MMP-9 Gene Expression NFkB_Activation->MMP9_Expression induces MMP9_Expression->Cell_Invasion promotes

Caption: Major signaling pathways modulated by Glaucine.

The diagram above illustrates the primary mechanisms of action of Glaucine, which are expected to be shared by its deuterated analog, this compound. These include the blockade of L-type calcium channels leading to bronchodilation, the inhibition of phosphodiesterase 4 (PDE4) resulting in anti-inflammatory effects, and the inhibition of NF-κB activation, which can suppress cancer cell invasion.[1][8]

Experimental Workflow for Stability Testing

The logical workflow for assessing the stability of this compound is outlined below. This process ensures a systematic evaluation from sample preparation to data analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_outcome Outcome Start This compound (Solid or Stock Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Assay Assay of this compound HPLC->Assay Degradants Quantification of Degradation Products HPLC->Degradants Mass_Balance Mass Balance Calculation Assay->Mass_Balance Degradants->Mass_Balance Report Stability Profile and Degradation Pathway Elucidation Mass_Balance->Report

Caption: Workflow for this compound forced degradation studies.

Conclusion

The stability of this compound is a critical parameter that influences its development as a potential therapeutic agent. The protocols and information provided in these application notes offer a comprehensive framework for researchers to conduct thorough stability assessments. By following these guidelines, scientists can ensure the quality and reliability of their data, ultimately facilitating the successful development of this compound and other deuterated compounds. It is important to note that while these protocols are based on established guidelines, specific experimental conditions may require optimization based on the observed degradation profile of the molecule.

References

Application Notes and Protocols for d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is the deuterated form of d-Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family.[1] d-Glaucine exhibits bronchodilator, neuroleptic, and anti-inflammatory effects.[1] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[1][2] The deuteration of d-Glaucine to this compound provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document provides detailed guidelines for the proper storage, handling, and use of this compound in a research setting.

Physicochemical Properties and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and purity for experimental use.

Table 1: Physicochemical Properties and Storage Recommendations

ParameterValue/RecommendationSource(s)
Chemical Name (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6N/A
Molecular Formula C₂₁H₁₉D₆NO₄N/A
Molecular Weight 361.46 g/mol N/A
Physical Form PowderN/A
Recommended Storage 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended.N/A
Suitable Solvents Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO)N/A

Handling Procedures

As a deuterated compound, care must be taken to prevent isotopic dilution from atmospheric moisture.

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as nitrogen or argon, especially when preparing solutions for long-term storage or sensitive experiments.

  • Dry Glassware: Use oven-dried glassware to minimize contact with residual moisture.

  • Receiving the Product: Upon receiving the product, which is typically a powder in a vial, gently tap the vial to ensure all the powder is at the bottom before opening. [cite: N/A]

  • Solution Preparation:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the desired solvent to the vial and cap it tightly.

    • Vortex or sonicate until the powder is completely dissolved.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific experimental conditions.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)-UV

This method can be adapted from established protocols for the quantification of non-deuterated glaucine.[4][5][6] It is important to note that deuterated compounds may exhibit slightly different retention times on reverse-phase HPLC columns compared to their non-deuterated counterparts.[7]

Table 2: HPLC-UV Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile. A gradient elution may be necessary.
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm and 312 nm (based on glaucine absorbance maxima)
Injection Volume 10-20 µL
Column Temperature 25-30°C
Standard Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh this compound Dissolve Dissolve in Solvent Start->Dissolve Dilute Serial Dilutions Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Prepare Sample Matrix Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is a general guideline for a fluorescence polarization-based assay to determine the inhibitory activity of this compound on PDE4.

Table 3: Protocol for PDE4 Inhibition Assay

StepProcedure
1. Reagent Preparation Prepare assay buffer, recombinant human PDE4 enzyme solution, and a fluorescently labeled cAMP substrate solution. Prepare a stock solution of this compound in DMSO and create serial dilutions.
2. Assay Reaction In a 96-well or 384-well plate, add the PDE4 enzyme to the assay buffer. Add the this compound dilutions to the wells.
3. Initiation Initiate the reaction by adding the fluorescent cAMP substrate.
4. Incubation Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
5. Termination & Detection Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate. Measure the fluorescence polarization using a suitable plate reader.
6. Data Analysis Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Logical Flow of PDE4 Inhibition Assay

PDE4_Assay A Prepare Reagents (Enzyme, Substrate, this compound) B Dispense Enzyme and This compound into Plate A->B C Initiate Reaction with Fluorescent Substrate B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Binding Agent D->E F Measure Fluorescence Polarization E->F G Calculate IC50 Value F->G

Caption: A logical diagram illustrating the key steps in a PDE4 inhibition assay.

In Vitro Calcium Channel Blockade Assay

This protocol describes a fluorescence-based assay to assess the calcium channel blocking activity of this compound in a cell-based model.

Table 4: Protocol for Calcium Channel Blockade Assay

StepProcedure
1. Cell Culture Culture a suitable cell line (e.g., HEK293 cells expressing L-type calcium channels) in 96-well or 384-well plates.
2. Dye Loading Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.
3. Compound Incubation Wash the cells and incubate them with different concentrations of this compound.
4. Depolarization Induce calcium influx by depolarizing the cells with a high-potassium solution.
5. Fluorescence Measurement Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
6. Data Analysis Determine the inhibitory effect of this compound on calcium influx and calculate the IC₅₀ value.

Workflow for Calcium Channel Blockade Assay

Calcium_Channel_Assay start Seed cells in microplate dye_loading Load cells with calcium-sensitive dye start->dye_loading wash1 Wash cells dye_loading->wash1 compound_incubation Incubate with this compound wash1->compound_incubation depolarization Induce depolarization (e.g., with high K+) compound_incubation->depolarization measurement Measure fluorescence depolarization->measurement analysis Analyze data and calculate IC50 measurement->analysis

Caption: An experimental workflow diagram for a cell-based calcium channel blockade assay.

Signaling Pathways

d-Glaucine exerts its pharmacological effects primarily through two mechanisms: inhibition of PDE4 and blockade of L-type calcium channels.

PDE4 Inhibition Signaling Pathway

Inhibition of PDE4 by d-Glaucine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the relaxation of smooth muscles, such as those in the bronchi, and a reduction in the release of inflammatory mediators from immune cells.[8][9]

PDE4_Pathway Glaucine This compound PDE4 PDE4 Glaucine->PDE4 cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis cAMP cAMP cAMP_hydrolysis->cAMP inhibits PKA Protein Kinase A (PKA) cAMP->PKA Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle Inflammation Reduced Inflammation PKA->Inflammation

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

Calcium Channel Blockade Signaling Pathway

d-Glaucine binds to the benzothiazepine site on L-type calcium channels, preventing the influx of extracellular calcium ions into smooth muscle cells.[2] This reduction in intracellular calcium concentration inhibits the contraction of smooth muscles, leading to vasodilation and bronchodilation.[1]

Calcium_Channel_Pathway Glaucine This compound L_type_Ca_Channel L-type Ca2+ Channel Glaucine->L_type_Ca_Channel Relaxation Smooth Muscle Relaxation Glaucine->Relaxation promotes Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca increases Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction

Caption: Mechanism of smooth muscle relaxation via L-type calcium channel blockade by this compound.

Conclusion

This compound is a valuable research tool for studying the metabolism, pharmacokinetics, and pharmacological effects of d-Glaucine. Proper storage and handling are essential to ensure its stability and isotopic purity. The provided protocols and signaling pathway diagrams offer a foundation for researchers to design and execute experiments with this deuterated compound. It is recommended that users validate and optimize these protocols for their specific applications and determine key quantitative parameters, such as solubility and stability, under their experimental conditions.

References

Troubleshooting & Optimization

poor signal intensity with d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using d-Glaucine-d6, with a focus on resolving poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated form of d-Glaucine, an aporphine alkaloid.[1][2] It is primarily used as an internal standard (IS) in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of d-Glaucine in biological samples.[3][4] The deuterium labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while sharing similar chemical and physical properties.[4]

Q2: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?

A2: Poor signal intensity for this compound can stem from several factors, including:

  • Improper Storage and Handling: Degradation of the compound due to incorrect storage.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or insufficient collision energy.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or retention time shifts.

  • Matrix Effects: Ion suppression or enhancement from components in the sample matrix.

  • Solution Stability: Degradation of this compound in the prepared solutions.

Q3: How should I store this compound?

A3: this compound should be stored at 2-8°C, protected from air and light. It is typically supplied as a powder and should be refrigerated or frozen for long-term stability.[5]

Q4: What are the recommended solvents for dissolving this compound?

A4: Recommended solvents for this compound are Chloroform, Dichloromethane, and DMSO.[5] The choice of solvent should be compatible with your analytical method, particularly the mobile phase in LC-MS/MS.

Q5: Can the deuterium label on this compound be exchanged?

A5: While the deuterium labels on this compound are on methoxy groups and generally stable, it is good practice to avoid highly acidic or basic conditions for prolonged periods, which could potentially facilitate hydrogen-deuterium exchange. Store standards under inert gas and at low temperatures to prevent any exchange.[4]

Troubleshooting Guide: Poor Signal Intensity

This guide provides a systematic approach to diagnosing and resolving poor signal intensity issues with this compound.

Verify Compound Integrity and Preparation
Potential Issue Troubleshooting Steps Expected Outcome
Degradation during storage Confirm that this compound has been stored according to the manufacturer's recommendations (2-8°C, protected from light and air).[5]Proper storage ensures the stability of the compound.
Incorrect concentration Double-check all calculations and dilutions for the preparation of stock and working solutions. Prepare a fresh stock solution from the neat material.A correctly prepared solution should yield a detectable signal.
Solution instability Prepare fresh working solutions daily. If signal degradation is observed over a single analytical run, consider the stability of this compound in your chosen solvent and mobile phase.Freshly prepared solutions should provide a consistent signal.
Optimize Mass Spectrometry Parameters

The fragmentation of aporphine alkaloids like glaucine can be complex.[6] Proper MS parameter optimization is critical for a strong signal.

Parameter Recommended Action Rationale
Precursor Ion (Q1) Infuse a solution of this compound directly into the mass spectrometer to confirm the mass of the protonated molecule [M+H]⁺. The molecular weight of this compound is 361.46 g/mol .[7]Ensures the correct parent ion is being targeted.
Product Ions (Q3) Perform a product ion scan to identify the most intense and stable fragment ions. For isoquinoline alkaloids, characteristic fragmentation pathways include losses of substituent groups and cleavage of the alkaloid skeleton.[6]Selection of the most abundant and specific product ions will maximize signal intensity and reduce background noise.
Collision Energy (CE) Optimize the collision energy for each product ion transition to achieve the maximum signal intensity.Optimal CE is crucial for efficient fragmentation and a strong signal.
Source Parameters Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature.Proper ionization is essential for generating a strong initial signal.

Example Fragmentation of Glaucine (as a reference): Studies on the fragmentation of glaucine can provide insights into expected fragmentation patterns for its deuterated analog. Common fragment ions can be a result of losses of methyl or methoxy groups.[2][8]

Address Chromatographic Issues

Poor chromatography can lead to low signal intensity due to peak broadening or co-elution with interfering compounds.

Potential Issue Troubleshooting Steps Expected Outcome
Retention Time Shift Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[9] Ensure your acquisition window is wide enough to capture the this compound peak.The peak for this compound should be fully captured within the acquisition window.
Poor Peak Shape - Check for column degradation.- Ensure mobile phase is correctly prepared and filtered.- Investigate potential sample solvent/mobile phase mismatch.Sharp, symmetrical peaks lead to better signal-to-noise and higher intensity.
Co-elution with Matrix Components Modify the chromatographic gradient to better separate this compound from interfering matrix components that can cause ion suppression.Improved separation will reduce matrix effects and enhance signal intensity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Accurately weigh a known amount of the powder.

    • Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to the desired concentration.

    • Store the stock solution at 2-8°C in an amber vial.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent).

    • Prepare fresh working solutions daily to ensure accuracy and avoid degradation.

Protocol 2: LC-MS/MS Method Development for this compound

This is a general guideline. Specific parameters will need to be optimized for your instrument and application.

Parameter Starting Recommendation
LC Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions and equilibrate. (e.g., 5-95% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ ~m/z 362.2
Product Ions To be determined by infusion and product ion scan.
Collision Gas Argon

Visualizations

G cluster_0 Initial Troubleshooting cluster_1 Compound Integrity Checks cluster_2 MS Optimization cluster_3 Chromatography Troubleshooting A Poor this compound Signal B Check Compound Integrity A->B C Optimize MS Parameters A->C D Address Chromatography A->D B1 Verify Storage Conditions B->B1 B2 Prepare Fresh Solutions B->B2 B3 Re-calculate Concentrations B->B3 C1 Confirm Precursor Ion C->C1 C2 Optimize Product Ions & CE C->C2 C3 Adjust Source Parameters C->C3 D1 Check for Retention Time Shift D->D1 D2 Improve Peak Shape D->D2 D3 Modify LC Gradient D->D3

Caption: Troubleshooting workflow for poor this compound signal intensity.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound IS Sample->Spike Extraction Protein Precipitation or LLE/SPE Spike->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Analysis Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Analyte & IS) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General experimental workflow for analysis using this compound.

References

Technical Support Center: d-Glaucine-d6 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of d-Glaucine using its deuterated internal standard, d-Glaucine-d6, in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues encountered during the LC-MS analysis of d-Glaucine with this compound as an internal standard.

Issue 1: Poor Peak Shape, Tailing, or Splitting for d-Glaucine and/or this compound

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column.[1]

  • Incompatible Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's chemical properties.

  • Column Degradation: The stationary phase of the column has degraded.

  • Improper Gradient: The elution gradient is not optimized for the separation of d-Glaucine and potential interferences.[1]

Troubleshooting Steps:

  • Column Wash: Implement a rigorous column wash protocol. Use a strong solvent (e.g., a high percentage of organic solvent) to wash the column and remove potential contaminants.

  • Mobile Phase Adjustment: Evaluate the pH of the mobile phase. For an alkaloid like glaucine, a slightly basic or acidic pH may be necessary to ensure a consistent charge state and improve peak shape.

  • Guard Column: If not already in use, install a guard column to protect the analytical column from strongly retained matrix components.

  • New Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.

  • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation of d-Glaucine from matrix components.

Issue 2: High Signal Variability or Poor Reproducibility in Quality Control (QC) Samples

Possible Causes:

  • Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[2]

  • Sample Preparation Inconsistency: Variations in the sample extraction and clean-up process.

  • Instrument Instability: Fluctuations in the LC or MS system performance.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects (see Experimental Protocols section). This will help determine if ion suppression or enhancement is the root cause.

  • Optimize Sample Preparation: Re-evaluate the sample preparation method. Consider more rigorous clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]

  • System Suitability Test: Before each analytical run, perform a system suitability test to ensure the LC-MS system is performing optimally.[1]

  • Internal Standard Check: Verify the consistent addition of the this compound internal standard to all samples and standards.

Issue 3: d-Glaucine and this compound Show Different Responses to Matrix Effects (Differential Matrix Effects)

Possible Causes:

  • Chromatographic Separation: A slight separation between the analyte and the deuterated internal standard can lead to them eluting into regions of different ion suppression.[3][4][5]

  • Charge Competition: At high analyte concentrations, competition for ionization can occur between d-Glaucine and this compound.[6]

Troubleshooting Steps:

  • Improve Co-elution: Adjust the chromatographic method to ensure complete co-elution of d-Glaucine and this compound. This may involve using a column with lower resolution or modifying the mobile phase composition.[4][5]

  • Dilution: Dilute the samples to a concentration where charge competition is minimized.[6]

  • Alternative Internal Standard: If differential matrix effects persist, consider using a different internal standard, such as a ¹³C-labeled version of glaucine, although these can be more expensive and less readily available.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing matrix effects even though I'm using a deuterated internal standard like this compound?

A1: While deuterated internal standards are considered the gold standard for compensating for matrix effects, they are not always a perfect solution.[3] Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, can still be an issue.[2][7] The primary reason this can occur with a deuterated standard is due to slight chromatographic separation between the analyte (d-Glaucine) and the internal standard (this compound).[3][4][5] This separation can cause them to enter the mass spectrometer's ion source at slightly different times, where they may experience different degrees of ion suppression or enhancement from the surrounding matrix components.[3]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike method.[8] This involves comparing the response of the analyte in a blank matrix extract that has been spiked with the analyte and internal standard to the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What are the best strategies to minimize matrix effects?

A3: A multi-pronged approach is often the most effective:

  • Sample Preparation: Improve the clean-up of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[2][9]

  • Chromatography: Optimize your LC method to separate d-Glaucine from the majority of matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC instead of reversed-phase).[6]

  • Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6][10]

  • Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for certain compounds.[7]

Q4: Can the choice of biological matrix influence the severity of matrix effects?

A4: Absolutely. Different biological matrices (e.g., plasma, urine, tissue homogenate) have vastly different compositions. Plasma, for instance, is rich in proteins and phospholipids, which are known to cause significant ion suppression.[7] Urine can have high salt content, also leading to matrix effects. It is crucial to develop and validate your method in the specific matrix you will be analyzing.[11]

Q5: What should I do if my this compound internal standard signal is inconsistent across a batch of samples?

A5: Inconsistent internal standard signal is a red flag for variable matrix effects. Monitor the internal standard response in all samples. If significant variability is observed, it indicates that the internal standard is not adequately compensating for the matrix effects in all samples. This necessitates further investigation into your sample preparation and chromatography to identify and mitigate the source of the variability.[7]

Quantitative Data Summary

The following table summarizes the key parameters for evaluating matrix effects.

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak response in presence of matrix) / (Peak response in absence of matrix)1MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Internal Standard Normalized Matrix Factor (IS-Normalized MF) (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)0.85 - 1.15Indicates how well the internal standard corrects for matrix effects.
Coefficient of Variation (%CV) (Standard Deviation of MF or IS-Normalized MF) / (Mean of MF or IS-Normalized MF) * 100< 15%Measures the variability of the matrix effect across different lots of matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for d-Glaucine and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike d-Glaucine and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with d-Glaucine and this compound at the same concentrations as Set A.

    • Set C (Matrix Blank): Analyze the extracted blank matrix without any spiked analyte or internal standard to check for interferences.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard using the following formula:

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Internal Standard (IS) Normalized Matrix Factor:

      • IS-Normalized MF = (MF of d-Glaucine) / (MF of this compound)

    • Coefficient of Variation (%CV): Calculate the %CV for the MF and IS-Normalized MF across the different lots of matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Matrix Blank (Blank Matrix Extract) C->LCMS Calc Calculate: - Matrix Factor (MF) - IS-Normalized MF - %CV LCMS->Calc Suppress Ion Suppression (MF < 1) Calc->Suppress Enhance Ion Enhancement (MF > 1) Calc->Enhance NoEffect No Significant Effect (MF ≈ 1) Calc->NoEffect Compensate IS Compensates (IS-Norm MF ≈ 1) Calc->Compensate

Caption: Workflow for the quantitative assessment of matrix effects.

troubleshooting_logic start Poor Reproducibility or Inaccurate Results check_is Is IS Response Consistent? start->check_is check_chrom Is Chromatography Optimal? (Peak Shape, Co-elution) check_is->check_chrom Yes optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_is->optimize_prep No check_me Assess Matrix Effects (Post-Extraction Spike) check_chrom->check_me Yes optimize_chrom Optimize LC Method (Gradient, Mobile Phase) check_chrom->optimize_chrom No check_me->optimize_prep Significant ME result Reliable & Reproducible Data check_me->result IS-Norm MF ≈ 1 %CV < 15% optimize_prep->check_me dilute Dilute Sample optimize_prep->dilute optimize_chrom->check_me dilute->check_me

Caption: A logical workflow for troubleshooting matrix effect issues.

glaucine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Glaucine Glaucine O_Demethylation O-Demethylation (at positions 2, 9, and 10) Glaucine->O_Demethylation N_Demethylation N-Demethylation Glaucine->N_Demethylation Hydroxylation Hydroxylation Glaucine->Hydroxylation N_Oxidation N-Oxidation Glaucine->N_Oxidation Conjugation Glucuronidation and/or Sulfation (of phenolic metabolites) O_Demethylation->Conjugation Excretion Excretion N_Demethylation->Excretion Hydroxylation->Conjugation N_Oxidation->Excretion Conjugation->Excretion

Caption: Metabolic pathways of Glaucine.[12]

References

optimizing mass spectrometry parameters for d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with d-Glaucine-d6 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry settings for analyzing this compound?

A1: this compound is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode (ESI+). As a deuterated internal standard, its parameters are optimized alongside the parent compound, d-Glaucine. Key parameters to optimize include collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) to achieve the highest sensitivity for specific MRM transitions.[1][2]

Q2: What are the expected precursor and product ions for d-Glaucine and this compound?

A2: For d-Glaucine (C21H25NO4, MW: 355.4 g/mol ), the protonated molecule [M+H]+ is observed at m/z 356.2.[3] For this compound (C21H19D6NO4, MW: 361.46 g/mol ), the [M+H]+ ion is observed at m/z 362.2.[4] The fragmentation of glaucine primarily involves neutral losses of molecules like -NH2CH3, and subsequent eliminations of -CH3, -OCH3, and -CO.[5] The most abundant fragment ion for glaucine is often m/z 294.1, resulting from the loss of the substituted ethylamine side chain.[3][5] The corresponding fragment for the d6 variant would be expected at m/z 300.1, assuming the deuterium labels are on the N-methyl and a methoxy group.

Q3: Why is a deuterated internal standard like this compound preferred in quantitative LC-MS/MS?

A3: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered ideal for quantitative LC-MS/MS.[6] They share nearly identical physicochemical properties with the analyte, which means they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1][7] This allows for accurate correction of variations during sample preparation and analysis, leading to more reliable and reproducible quantification.[8]

Q4: Can the deuterium labels on this compound affect its chromatographic retention time?

A4: Yes, a phenomenon known as the "isotope effect" can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] While often minor, this separation can lead to differential matrix effects if the two compounds do not completely co-elute, potentially affecting accuracy.[1] It is crucial to verify the degree of co-elution during method development.

Parameter Optimization & Experimental Protocols

Table 1: Key Compound Properties and Suggested MRM Transitions
CompoundFormulaMolecular WeightPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
d-Glaucine C21H25NO4355.43356.2294.1Quantifier
356.2325.1Qualifier
356.2310.1Qualifier
This compound C21H19D6NO4361.46362.2300.1Internal Standard

Note: Product ions for d-Glaucine are based on observed fragmentation patterns.[3][5] The corresponding product ion for this compound assumes deuterium labeling on stable positions that are retained in the fragment. Final transition values must be confirmed experimentally.

Protocol: LC-MS/MS Method for d-Glaucine Quantification

This protocol provides a starting point for method development. Optimization is required for specific instrumentation and sample matrices.

1. Sample Preparation (from Rat Urine) [9]

  • Take 100 µL of urine sample.

  • Add 20 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration).

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500 °C.

  • Curtain Gas: 30 psi.

  • Ion Source Gas 1 (Nebulizer): 50 psi.

  • Ion Source Gas 2 (Heater): 50 psi.

  • MRM Parameters: Optimize Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) for transitions listed in Table 1 via infusion of individual standards.

Visualization of Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify No_Signal_Troubleshooting cluster_LC LC Issues cluster_MS MS Issues Start No / Low Signal Detected Check_LC Is LC pressure normal and are there peaks on the UV trace? Start->Check_LC Check_MS Is the MS tuned and calibrated recently? Check_LC->Check_MS Yes Clog Potential Clog in line or column. Check_LC->Clog No Pump_Issue Pump malfunction or no mobile phase. Check_LC->Pump_Issue No Check_Source Inspect ESI Probe: Clogged or misplaced? Check_MS->Check_Source Yes Tune Retune and recalibrate. Check_MS->Tune No Check_Gas Check Gas Supplies (N2) and Temperatures Check_Source->Check_Gas No Clean_Source Clean probe, capillary, and source region. Check_Source->Clean_Source Yes Check_Method Review MS Method: Correct MRM transitions, scan time, and polarity? Check_Gas->Check_Method Yes Fix_Gas Adjust gas flow and ensure heaters are working. Check_Gas->Fix_Gas No Check_Leak Systematically check for leaks from autosampler to MS inlet. Check_Method->Check_Leak Yes Fix_Method Correct method parameters. Check_Method->Fix_Method No

References

potential for deuterium exchange in d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for d-Glaucine-d6. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions regarding the use of this compound in experimental settings. The primary focus of this guide is to address the potential for deuterium exchange, a critical factor for ensuring data accuracy and integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is the deuterated form of d-Glaucine, an aporphine alkaloid. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The six deuterium atoms are typically located on the two methoxy groups at positions 1 and 10 of the dibenzo[de,g]quinoline ring system. This labeling provides a distinct mass difference from the unlabeled analyte for accurate quantification.[1][2][3][4]

Q2: What is deuterium exchange and why is it a concern?

A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix, or vice versa.[5] For deuterated internal standards like this compound, this "back-exchange" can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative analyses.[6]

Q3: Under what conditions is deuterium exchange in this compound likely to occur?

A3: While specific data for this compound is limited, general principles suggest that deuterium exchange is more likely to occur under the following conditions:

  • Aqueous solutions: Prolonged storage or analysis in protic solvents, especially water, can facilitate exchange.[5]

  • Acidic or basic pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings or activated positions.[7][8] The rate of exchange is often lowest around pH 2.5-3.[5][7]

  • Elevated temperatures: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.[9]

Q4: Which deuterium atoms in this compound are potentially susceptible to exchange?

A4: Based on the structure of d-Glaucine, the deuterium atoms on the methoxy groups are generally considered stable. However, under certain catalytic conditions (e.g., strong acid), hydrogens (and thus potentially deuteriums) on the aromatic rings can undergo exchange. The positions ortho and para to the electron-donating methoxy and amine groups are the most likely sites for electrophilic aromatic substitution, which is the mechanism for this type of exchange.[8][10][11]

Q5: How can I detect if my this compound is undergoing deuterium exchange?

A5: You can monitor for deuterium exchange using the following analytical techniques:

  • Mass Spectrometry (MS): A decrease in the mass-to-charge ratio (m/z) of the this compound peak over time, corresponding to the loss of deuterium atoms, is a direct indication of exchange. You may also observe a corresponding increase in the intensity of the unlabeled d-Glaucine peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the regions where deuterium atoms are expected. Conversely, ²H NMR would show a decrease in the deuterium signal.[5]

Troubleshooting Guides

Issue 1: Inconsistent Analyte/Internal Standard Peak Area Ratios in LC-MS Analysis

Potential Cause Troubleshooting Steps
Deuterium Exchange in this compound 1. Analyze a freshly prepared sample: Compare the results with samples that have been stored or processed for longer periods. A significant difference may indicate exchange over time. 2. Investigate sample pH: Measure the pH of your sample and mobile phase. If it is strongly acidic or basic, consider adjusting to a more neutral pH range if your analytical method allows. The minimum exchange rate for many compounds is around pH 2.6.[5] 3. Control temperature: Ensure that samples are stored at low temperatures (e.g., 4°C or frozen) and minimize exposure to high temperatures during sample preparation and analysis.[9] 4. Use aprotic solvents for storage: If possible, store stock solutions of this compound in aprotic solvents like acetonitrile or methanol to minimize the source of protons for exchange.
Matrix Effects 1. Perform a matrix effect study: This can help determine if components of your sample matrix are suppressing or enhancing the ionization of your analyte or internal standard differently.[12] 2. Optimize chromatography: Ensure that this compound co-elutes with the unlabeled analyte to minimize differential matrix effects.[13][14]
Instrumental Variability 1. Check instrument performance: Run system suitability tests to ensure the LC-MS system is performing optimally.

Issue 2: Appearance of a Peak at the m/z of Unlabeled d-Glaucine in a Pure this compound Standard

Potential Cause Troubleshooting Steps
Contamination of the Standard 1. Source a new lot of the standard: This will help rule out lot-to-lot variability or contamination. 2. Verify the purity of the solvent used to dissolve the standard.
In-source Back-Exchange 1. Optimize MS source conditions: High source temperatures or certain ionization conditions can sometimes promote in-source exchange. Try reducing the source temperature.
Deuterium Exchange During Storage or Handling 1. Review storage conditions: As mentioned previously, storage in aqueous solutions, at non-optimal pH, or at elevated temperatures can lead to exchange.[5][7][9] 2. Prepare fresh solutions: Use freshly prepared solutions of this compound for your experiments to minimize the impact of any degradation over time.

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange in this compound by Mass Spectrometry

Objective: To determine the stability of this compound and assess the extent of deuterium exchange under specific experimental conditions (e.g., different pH, temperature, and solvent matrices).

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).

    • Prepare a series of test solutions by diluting the stock solution into different buffers (e.g., pH 4, 7, and 9) or relevant biological matrices.

    • Prepare a control sample in an aprotic solvent.

  • Incubation:

    • Incubate the test solutions at various temperatures (e.g., 4°C, room temperature, and 37°C) for different time points (e.g., 0, 1, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • At each time point, inject an aliquot of each solution onto an LC-MS system.

    • Use a suitable chromatographic method to separate this compound from any potential interferences.

    • Acquire full scan mass spectra to monitor the m/z of this compound and unlabeled d-Glaucine.

  • Data Analysis:

    • For each sample and time point, determine the peak areas for both this compound and any back-exchanged, partially deuterated, or fully unlabeled d-Glaucine.

    • Calculate the percentage of deuterium loss over time for each condition.

Protocol 2: Assessing Deuterium Exchange in this compound by ¹H NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the back-exchange of deuterium to protons on the this compound molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent that is miscible with the intended experimental solvent (e.g., CD₃CN).

    • Prepare test samples by adding a known volume of the experimental aqueous buffer (at the desired pH) to the NMR tube containing the this compound solution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after adding the aqueous buffer (t=0).

    • Acquire subsequent ¹H NMR spectra at various time intervals (e.g., 1, 4, 8, and 24 hours) while maintaining a constant temperature.

  • Data Analysis:

    • Process and analyze the NMR spectra.

    • Look for the appearance and increase in the intensity of proton signals in the regions corresponding to the methoxy groups (around 3.5-4.0 ppm).

    • Integrate the new proton signals relative to a stable, non-exchangeable proton signal on the molecule (if available) or an internal standard to quantify the extent of deuterium exchange over time.[5]

Visualizations

Glaucine_Structure cluster_legend Deuterated Positions (d6) Glaucine d1 D3C-O at C1 d2 D3C-O at C10

Caption: Chemical structure of d-Glaucine with the six deuterium atoms on the methoxy groups at positions C1 and C10.

Troubleshooting_Workflow start Inconsistent Analyte/IS Ratio or Appearance of Unlabeled Analyte check_fresh Analyze Freshly Prepared Sample start->check_fresh is_ok Problem Solved? check_fresh->is_ok exchange_likely Deuterium Exchange Likely is_ok->exchange_likely No end Implement Corrective Actions: - Optimize Storage/Handling - Adjust pH/Temp - Optimize Chromatography - Service Instrument is_ok->end Yes investigate_storage Investigate Storage Conditions (Time, Temp, pH, Solvent) check_matrix Perform Matrix Effect Study investigate_storage->check_matrix exchange_likely->investigate_storage matrix_issue Matrix Effects Confirmed check_matrix->matrix_issue check_instrument Check Instrument Performance matrix_issue->check_instrument instrument_issue Instrument Issue Identified check_instrument->instrument_issue instrument_issue->end

Caption: A troubleshooting workflow for investigating issues potentially related to deuterium exchange in this compound.

References

Technical Support Center: Resolving Co-elution of d-Glaucine-d6 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with d-Glaucine-d6 and its metabolites during LC-MS analysis.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the chromatographic separation of this compound and its metabolites.

Question 1: My this compound internal standard is co-eluting with one of the primary metabolites (e.g., N-desmethylglaucine). How can I resolve this?

Answer:

Co-elution of a deuterated internal standard with a metabolite can compromise accurate quantification. Here are several strategies to improve separation:

  • Modify the Mobile Phase Gradient: A common cause of co-elution is an insufficiently optimized gradient. Adjusting the gradient slope can enhance resolution between closely eluting compounds.

  • Adjust Mobile Phase pH: Glaucine and its metabolites are basic compounds. Altering the pH of the aqueous mobile phase can change the ionization state of the analytes, thereby affecting their retention on a reversed-phase column.

  • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter selectivity and potentially resolve co-eluting peaks.

Detailed Experimental Protocol: Mobile Phase Gradient Optimization

Objective: To resolve the co-elution of this compound and N-desmethylglaucine by modifying the gradient elution program.

1. Initial Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Initial Gradient:
  • 0-1 min: 10% B
  • 1-8 min: 10-90% B
  • 8-9 min: 90% B
  • 9-10 min: 10% B (re-equilibration)

2. Optimization Strategy:

  • Strategy A (Shallower Gradient): Decrease the rate of increase of the organic solvent to improve separation of early eluting compounds.
  • 0-1 min: 10% B
  • 1-12 min: 10-60% B
  • 12-13 min: 90% B
  • 13-15 min: 10% B
  • Strategy B (Segmented Gradient): Introduce a shallower gradient segment around the elution time of the co-eluting peaks.
  • 0-1 min: 10% B
  • 1-4 min: 10-30% B (initial ramp)
  • 4-8 min: 30-40% B (shallow segment for separation)
  • 8-10 min: 40-90% B (steeper ramp to elute remaining compounds)
  • 10-12 min: 10% B

3. Data Analysis:

  • Monitor the retention times and peak resolutions for this compound and N-desmethylglaucine under each condition.
  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is desired.

Question 2: I am observing poor peak shape (tailing or fronting) for this compound and its metabolites. What could be the cause and how can I fix it?

Answer:

Poor peak shape can be indicative of several issues, including secondary interactions with the stationary phase or issues with the mobile phase.

  • Adjust Mobile Phase pH: As basic compounds, glaucine and its metabolites can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. Increasing the acidity of the mobile phase (e.g., using 0.1% formic acid) can suppress this interaction.

  • Use a Different Column: Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like glaucine.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase conditions to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of glaucine that I should be aware of?

A1: The primary metabolic pathways for glaucine are O- and N-demethylation, hydroxylation, and N-oxidation. The most commonly observed phase I metabolites are N-desmethylglaucine, O-desmethylglaucine, and di-desmethylglaucine. These can be further metabolized via glucuronidation or sulfation.

Q2: Why is my deuterated internal standard (this compound) not eluting at the exact same time as the non-deuterated glaucine?

A2: While chemically similar, deuterated compounds can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. This is known as the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. This small difference in retention time is generally acceptable as long as the peaks are sharp and symmetrical.

Q3: Can I use a different internal standard if I cannot resolve the co-elution of this compound?

A3: Yes, if chromatographic resolution cannot be achieved, you may consider using a different internal standard. An ideal internal standard would be a structural analog of glaucine that is not present in the sample and has similar chromatographic and mass spectrometric properties but a different mass. However, a stable isotope-labeled internal standard like this compound is generally preferred for its ability to mimic the analyte's behavior during sample preparation and analysis.

Q4: What are some starting recommendations for LC-MS/MS parameters for this compound and its metabolites?

A4: For a triple quadrupole mass spectrometer, you would typically use Multiple Reaction Monitoring (MRM) for quantification. Here are some suggested starting parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-500 °C

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion (m/z 362.2) to a prominent product ion.

    • Glaucine: m/z 356.2 → [Product Ion]

    • N-desmethylglaucine: m/z 342.2 → [Product Ion]

    • O-desmethylglaucine: m/z 342.2 → [Product Ion]

Note: The specific product ions and collision energies will need to be optimized for your instrument.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for the Separation of Glaucine and its Metabolites

ParameterMethod A (Standard)Method B (Optimized)Method C (Alternative Column)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 10-90% B in 8 min15-70% B in 10 min10-85% B in 8 min
Flow Rate 0.4 mL/min0.35 mL/min0.4 mL/min
Retention Time: Glaucine (min) 6.27.56.8
Retention Time: N-desmethylglaucine (min) 5.86.96.1
Retention Time: O-desmethylglaucine (min) 5.56.55.7
Resolution (Rs) between N-desmethylglaucine and O-desmethylglaucine 1.31.81.6

Visualizations

Troubleshooting_Workflow start Start: Co-elution Observed check_peak_shape Assess Peak Shape start->check_peak_shape modify_gradient Modify Mobile Phase Gradient check_peak_shape->modify_gradient Good Peak Shape adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph Poor Peak Shape (Tailing) resolved Resolution Achieved modify_gradient->resolved Success not_resolved Issue Persists modify_gradient->not_resolved adjust_ph->resolved Success adjust_ph->not_resolved change_organic Change Organic Modifier (ACN to MeOH) change_organic->resolved Success not_resolved2 Issue Persists change_organic->not_resolved2 No Improvement change_column Change Column Chemistry change_column->resolved Success contact_support Contact Technical Support change_column->contact_support Still Co-eluting not_resolved->change_organic Try Next Step not_resolved2->change_column Glaucine_Metabolism Glaucine Glaucine N_desmethyl N-desmethylglaucine Glaucine->N_desmethyl N-demethylation O_desmethyl O-desmethylglaucine Glaucine->O_desmethyl O-demethylation Hydroxylated Hydroxylated Metabolites Glaucine->Hydroxylated Hydroxylation N_oxide N-oxide Metabolites Glaucine->N_oxide N-oxidation Di_desmethyl Di-desmethylglaucine N_desmethyl->Di_desmethyl PhaseII Phase II Metabolites (Glucuronides/Sulfates) N_desmethyl->PhaseII O_desmethyl->Di_desmethyl O_desmethyl->PhaseII Hydroxylated->PhaseII

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using deuterated internal standards in analytical experiments, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

1. Why is my deuterated internal standard not co-eluting with my analyte?

Deuteration can slightly alter the physicochemical properties of a molecule, such as its lipophilicity, which can lead to a shift in retention time compared to the non-deuterated analyte on a reversed-phase chromatography column.[1][2] This can result in incomplete co-elution, where the analyte and the internal standard elute at slightly different times.

Troubleshooting Steps:

  • Chromatographic Method Optimization:

    • Modify the Gradient: Adjust the solvent gradient to a shallower slope to improve the resolution between the analyte and potential interferences, which may also help in the co-elution of the analyte and its deuterated internal standard.

    • Change the Stationary Phase: Experiment with a column that has a different stationary phase chemistry to potentially reduce the separation between the analyte and the deuterated standard.[1]

    • Use a Column with Lower Resolution: In some cases, a column with intentionally lower resolving power can be used to ensure the analyte and deuterated internal standard peaks overlap sufficiently.[1]

  • Consider Alternative Labeled Standards: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a different stable isotope, such as ¹³C or ¹⁵N, as these are less likely to cause a retention time shift.[1][3]

2. My results are inconsistent, and I suspect matrix effects. I thought a deuterated internal standard would correct for this?

While deuterated internal standards are designed to mimic the behavior of the analyte and compensate for matrix effects, they are not always a perfect solution.[4][5] Differential matrix effects can occur when the analyte and the internal standard do not co-elute perfectly, leading to one being more affected by ion suppression or enhancement from co-eluting matrix components than the other.[1][4] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.

Troubleshooting Steps:

  • Evaluate Co-elution: As a first step, confirm that the analyte and internal standard are co-eluting as closely as possible.

  • Sample Preparation: Enhance sample cleanup procedures to remove more of the matrix components that cause ion suppression. Techniques like solid-phase extraction (SPE) can be beneficial.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.

  • Matrix Effect Study: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect for both the analyte and the internal standard. This involves comparing the response of the analyte and internal standard in a clean solution to their response in a sample matrix where they have been added after extraction.

Quantitative Data Summary

Table 1: Impact of Internal Standard Choice on Testosterone Measurement

This table illustrates how the choice of deuterated internal standard can affect the measured results of an analyte.

Internal StandardResult Comparison to D2 Testosterone Target
D5 TestosteroneLower results obtained
C13 Internal StandardCloser to the D2 target than D5

Data adapted from a study on testosterone analysis, highlighting that different deuterated standards can yield varying quantitative results.

Table 2: Observed Differences in Analyte and Deuterated Internal Standard Behavior

This table summarizes reported discrepancies in the behavior of analytes and their corresponding deuterated internal standards.

PhenomenonExampleReported Difference
Matrix EffectsMelvalonic acid in urine26% higher for the deuterated internal standard
Extraction RecoveryHaloperidol35% lower recovery for the deuterated internal standard

These examples demonstrate that assuming identical behavior between an analyte and its deuterated internal standard can be erroneous.[6]

Experimental Protocols

Protocol 1: Assessing Deuterium Back-Exchange

This protocol outlines a procedure to investigate the stability of the deuterium label on an internal standard.

  • Prepare Solutions: Reconstitute the deuterated internal standard in various solvents that will be used in the experimental workflow (e.g., acidic mobile phase, basic extraction solvent, water).

  • Incubation: Incubate these solutions under conditions that mimic the analytical procedure (e.g., room temperature for the duration of a typical sample preparation, or elevated temperatures to accelerate potential degradation).

  • LC-MS Analysis: Analyze the solutions by LC-MS, paying close attention to the mass-to-charge ratio (m/z) of the internal standard.

  • Data Evaluation: Look for the appearance of ions with a lower m/z, which would indicate the loss of one or more deuterium atoms and their replacement with hydrogen. For example, a d5-labeled compound showing a significant peak at the m/z of the d4, d3, or d2 version would suggest back-exchange. It is recommended to avoid storing deuterated compounds in acidic or basic solutions to minimize this risk.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Check for Co-elution of Analyte and Internal Standard A->B C Co-eluting Perfectly? B->C D Optimize Chromatography: - Adjust Gradient - Change Column C->D No E Investigate Matrix Effects C->E Yes D->B F Conduct Post-Extraction Addition Experiment E->F G Assess Deuterium Stability F->G H Perform Back-Exchange Experiment G->H I Check Isotopic Purity of IS H->I J Analyze IS Stock Solution for Unlabeled Analyte I->J K Problem Resolved J->K

Caption: A logical workflow for troubleshooting inconsistent analytical results.

Deuterium_Exchange_Pathway Deuterium Back-Exchange Mechanism cluster_0 Acidic Conditions cluster_1 Basic Conditions A Deuterated Standard (R-D) B Protonated Intermediate (R-DH+) A->B + H+ C Partially Exchanged Standard (R-H) B->C - D+ D Deuterated Standard (R-D) E Deprotonated Intermediate (R-) D->E - D+ F Partially Exchanged Standard (R-H) E->F + H+ from Solvent

Caption: Simplified pathways for acid- and base-catalyzed deuterium exchange.

References

Technical Support Center: d-Glaucine-d6 for Ion Suppression Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression when using d-Glaucine-d6 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) form of d-Glaucine, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of d-Glaucine in biological matrices.[1][2] SIL internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte of interest.[1][2] This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization, which helps to accurately compensate for matrix effects, including ion suppression.[1][2]

Q2: What is ion suppression and how does this compound help mitigate it?

A2: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3] These matrix components can interfere with the ionization process in the MS source, leading to a decreased analyte response and inaccurate quantification. This compound, when added to a sample at a known concentration, co-elutes with the unlabeled d-Glaucine.[1][2] Because they experience the same degree of ion suppression, the ratio of the analyte signal to the internal standard signal remains constant.[1][2] This allows for reliable quantification even in the presence of significant matrix effects.

Q3: Can there be chromatographic separation between d-Glaucine and this compound? If so, what is the impact?

A3: Yes, a slight chromatographic separation between an analyte and its deuterated internal standard can occur due to the "deuterium isotope effect." This can lead to the analyte and the internal standard not experiencing the exact same matrix effects at the point of elution, potentially compromising the accuracy of the results. Therefore, it is crucial to optimize the chromatographic conditions to ensure co-elution.

Q4: What are the key considerations when developing an LC-MS/MS method for d-Glaucine with this compound?

A4: Key considerations include:

  • Sample Preparation: Choosing an appropriate extraction technique (e.g., protein precipitation, solid-phase extraction) to efficiently remove matrix interferences while ensuring good recovery of both d-Glaucine and this compound.

  • Chromatography: Developing a robust chromatographic method that provides good peak shape, resolution from other matrix components, and, most importantly, co-elution of d-Glaucine and this compound.

  • Mass Spectrometry: Optimizing the MS parameters, including precursor and product ions, collision energy, and other source parameters, to achieve the best sensitivity and specificity for both the analyte and the internal standard.

  • Method Validation: Performing a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability.[3][4][5][6][7]

Experimental Protocols

Detailed Methodology for Quantification of d-Glaucine in Human Plasma using this compound

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and vortex.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions d-Glaucine: m/z 356.2 → 325.1 this compound: m/z 362.2 → 331.1
Collision Energy (CE) Optimize for your instrument, typically 20-30 eV
Declustering Potential (DP) Optimize for your instrument, typically 50-100 V
Source Temperature 500°C
IonSpray Voltage 5500 V

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Replace the column- Ensure mobile phase pH is appropriate for the analyte (for basic compounds like glaucine, acidic mobile phase is generally suitable)- Reconstitute the sample in the initial mobile phase conditions
High Variability in Analyte/IS Ratio - Inconsistent sample preparation- Partial co-elution of analyte and IS- Ion suppression varying between samples- Ensure precise and consistent pipetting during sample preparation- Optimize chromatography to achieve complete co-elution- Employ a more rigorous sample cleanup method (e.g., SPE) to remove more matrix components
Low Signal Intensity for Analyte and/or IS - Inefficient extraction- Significant ion suppression- MS source contamination- Optimize the sample preparation method to improve recovery- Dilute the sample extract to reduce the concentration of matrix components- Clean the MS source according to the manufacturer's instructions
Carryover - Analyte adsorption to the injector or column- Optimize the autosampler wash procedure with a strong organic solvent- Inject a blank sample after a high concentration sample to check for carryover
No Peak Detected for Analyte or IS - Incorrect MS/MS transitions or parameters- Sample degradation- Instrument malfunction- Verify the MRM transitions and optimize MS parameters- Investigate the stability of d-Glaucine and this compound under the experimental conditions- Perform instrument performance qualification checks

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of d-Glaucine calibration->quantification

Caption: Experimental workflow for d-Glaucine quantification.

troubleshooting_ion_suppression cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High Signal Variability or Low Sensitivity Observed check_coelution Check Analyte/IS Co-elution start->check_coelution assess_matrix Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_matrix review_prep Review Sample Preparation Efficiency start->review_prep optimize_chrom Optimize Chromatography check_coelution->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., SPE) assess_matrix->improve_cleanup dilute_sample Dilute Sample Extract assess_matrix->dilute_sample review_prep->improve_cleanup end Problem Resolved optimize_chrom->end Re-evaluate Performance improve_cleanup->end Re-evaluate Performance dilute_sample->end Re-evaluate Performance check_ms Clean/Optimize MS Source check_ms->end Re-evaluate Performance

Caption: Troubleshooting logic for ion suppression issues.

References

d-Glaucine-d6 stability issues in acidic mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of d-Glaucine-d6, particularly in acidic mobile phases used in liquid chromatography (LC) applications. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic mobile phase a concern?

A1: this compound is the deuterated form of d-Glaucine, an aporphine alkaloid. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The stability of an internal standard is critical for accurate and reproducible quantification. Acidic mobile phases are frequently used in reversed-phase chromatography to improve peak shape and ionization efficiency for basic compounds like glaucine.[3] However, acidic conditions can also lead to the degradation of the analyte and the internal standard, potentially compromising the integrity of the analytical data.

Q2: What are the potential degradation pathways for this compound in an acidic mobile phase?

A2: While specific degradation kinetics for this compound in acidic mobile phases are not extensively published, the known metabolic pathways of glaucine can provide insights into potential acid-catalyzed degradation. The primary degradation pathways are likely to be O-demethylation and N-demethylation.[4][5] Under acidic conditions and elevated temperatures, hydrolysis of the methoxy groups (O-demethylation) and removal of the N-methyl group (N-demethylation) can occur. It is also possible for hydroxylation to occur on the aromatic rings.

Q3: How can I assess the stability of my this compound stock and working solutions?

A3: A forced degradation study is the recommended approach to assess the stability of this compound.[6][7][8] This involves subjecting the compound to stress conditions that are more severe than typical experimental conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Q4: Are there any chromatographic issues I should be aware of when using this compound as an internal standard?

A4: Yes, even with stable isotope-labeled internal standards like this compound, chromatographic issues can arise. Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[11] This can be problematic if there are matrix effects that differ between the elution times of the analyte and the internal standard. It is crucial to ensure that the chromatographic peaks of d-Glaucine and this compound are sufficiently resolved from any interfering peaks and that they co-elute as closely as possible.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound in acidic mobile phases.

Problem Potential Cause Troubleshooting Steps
Poor reproducibility of this compound peak area Degradation of this compound in the acidic mobile phase or in stock/working solutions.1. Verify solution stability: Prepare fresh this compound working solutions and compare their peak areas to older solutions. 2. Mobile phase stability: Analyze a freshly prepared standard at the beginning and end of a long analytical run to check for degradation over time in the mobile phase. Consider using a mobile phase with a less aggressive pH if significant degradation is observed. 3. Temperature control: Ensure the autosampler and column compartments are temperature-controlled to minimize heat-induced degradation.
Appearance of unexpected peaks in this compound standard injections Degradation of this compound.1. Conduct a forced degradation study: This will help to identify the retention times of potential degradation products.[6][8] 2. Optimize chromatography: Adjust the gradient, mobile phase composition, or column chemistry to separate the degradation products from the parent compound and other analytes. 3. Use a stability-indicating method: Ensure your analytical method can resolve this compound from its potential degradants.[10]
Shift in retention time of this compound Isotope effect or changes in chromatographic conditions.1. Co-injection: Inject a mixture of d-Glaucine and this compound to accurately determine the difference in their retention times. 2. Method consistency: Ensure consistent mobile phase preparation, column equilibration, and temperature control.
Inaccurate quantification of d-Glaucine Degradation of this compound at a different rate than d-Glaucine.1. Assess differential stability: Perform a forced degradation study on both d-Glaucine and this compound under the same conditions to compare their degradation rates. 2. Use a freshly prepared internal standard: If stability is a concern, prepare the internal standard working solution immediately before each analytical run.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a systematic approach to assess the stability of this compound under acidic stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with the mobile phase to be tested to a final concentration of approximately 1 µg/mL.

2. Acidic Stress Conditions:

  • Prepare solutions of this compound in different acidic conditions. It is recommended to test a range of acid concentrations and temperatures.[6][7]

    • 0.1 M HCl at room temperature (25°C)

    • 0.1 M HCl at 60°C

    • Mobile phase (e.g., 0.1% formic acid in water:acetonitrile) at room temperature (25°C)

    • Mobile phase at an elevated temperature (e.g., 40°C)

  • Incubate the solutions for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, take an aliquot of the solution, neutralize it with a suitable base (e.g., 0.1 M NaOH) if a strong acid was used, and dilute it with the mobile phase for LC-MS analysis.

3. LC-MS Analysis:

  • Analyze the samples using a validated stability-indicating HPLC or UHPLC method coupled with a mass spectrometer.

  • Monitor the peak area of this compound and look for the appearance of any new peaks that could be degradation products.

  • Use MS/MS to characterize the structure of any observed degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

The following table summarizes the expected outcomes of a forced degradation study on this compound. The actual percentage of degradation will depend on the specific experimental conditions.

Stress Condition Temperature Time Expected % Degradation Potential Degradation Products
0.1 M HCl25°C24 hours5 - 15%O-demethylated glaucine-d6, N-demethylated glaucine-d6
0.1 M HCl60°C8 hours> 20%O-demethylated glaucine-d6, N-demethylated glaucine-d6, Hydroxylated glaucine-d6
0.1% Formic Acid25°C24 hours< 5%Minimal degradation expected
0.1% Formic Acid40°C24 hours5 - 10%O-demethylated glaucine-d6

Visualizations

Logical Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Acidic Media prep_stock->prep_work stress_rt Incubate at Room Temperature prep_work->stress_rt stress_ht Incubate at Elevated Temperature prep_work->stress_ht sampling Sample at Time Points stress_rt->sampling stress_ht->sampling neutralize Neutralize (if necessary) sampling->neutralize lcms LC-MS Analysis neutralize->lcms quantify Quantify Remaining This compound lcms->quantify identify Identify Degradation Products lcms->identify kinetics Determine Degradation Kinetics quantify->kinetics identify->kinetics stability_report stability_report kinetics->stability_report Report Findings

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of this compound in Acidic Conditions

G cluster_degradation Acid-Catalyzed Degradation d_Glaucine_d6 This compound (C21H19D6NO4) O_demethylation O-Demethylation Product d_Glaucine_d6->O_demethylation -CD3OH N_demethylation N-Demethylation Product d_Glaucine_d6->N_demethylation -CH3 Hydroxylation Hydroxylation Product O_demethylation->Hydroxylation +OH

References

Technical Support Center: d-Glaucine-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram of d-Glaucine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected or "ghost" peaks in a chromatogram?

Unexpected peaks, often called ghost peaks, are signals in your chromatogram that do not correspond to your target analyte or known impurities.[1][2] Common sources include:

  • System Contamination: Remnants from previous samples, contaminated autosampler components, or degraded pump seals can introduce extraneous peaks.[2] Carryover from a highly concentrated or "sticky" sample is a frequent cause.[1]

  • Mobile Phase Contamination: Impurities in solvents, even in high-purity grades, can accumulate and appear as peaks, especially in gradient elution.[2][3] Using freshly prepared mobile phase is recommended.[1]

  • Sample Preparation Issues: Contaminants can be introduced from glassware, vials, caps, or solvents used during sample preparation.[1][2]

  • Column Deterioration: An aging or contaminated column can lead to abnormal peak shapes, including split peaks or shoulders, which may be mistaken for unexpected peaks.[4] A deteriorated guard column can also be a source of problems.[4]

  • Deuterated Standard Issues: Deuterated standards like this compound can sometimes present unique challenges, such as slight differences in retention time compared to the non-labeled compound or potential for deuterium exchange.[5][6]

Q2: I see a peak that is not my this compound analyte. How do I begin to troubleshoot?

A systematic approach is key to identifying the source of the unexpected peak.[3] Start by running a series of blank injections:

  • Solvent Blank: Inject the solvent used to dissolve your sample. This helps determine if the contamination is from your sample solvent.

  • Mobile Phase Blank: If the peak persists, the issue may be with the mobile phase.[7] Prepare fresh mobile phase using high-purity solvents.[1][8]

  • No Injection Run: Cycling the method without an injection can help determine if the autosampler is the source of contamination.[7]

If these steps do not resolve the issue, further investigation into the LC system components is necessary.

Q3: Could the unexpected peak be related to the this compound standard itself?

While less common than contamination, issues with the standard can occur. Consider the following:

  • Isotopic Purity: Check the certificate of analysis for the isotopic purity of your this compound standard. Impurities from the synthesis could be present.

  • Retention Time Shift: Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts.[6][9] This could lead to the appearance of a separate, closely eluting peak if you are also analyzing the non-deuterated form.

Troubleshooting Guide

Use the following table to diagnose and resolve issues with unexpected peaks in your this compound chromatogram.

Symptom Potential Cause Recommended Action
Peak appears in sample and solvent blank injections.Sample solvent contamination.Use fresh, high-purity solvent for sample preparation.
Peak appears in all injections, including mobile phase blanks.Mobile phase contamination.Prepare fresh mobile phase with HPLC/MS grade solvents.[8] Clean solvent reservoirs.[8]
Peak appears intermittently.Inconsistent contamination, possibly from the autosampler.Clean the injector needle and port.[10] Replace autosampler tubing if necessary.[7]
Peak shape is broad, split, or has shoulders.Column deterioration or inappropriate sample solvent.[4][11]Replace the guard column or analytical column.[4] Ensure the sample solvent is compatible with the mobile phase.[8]
A small peak consistently appears just before or after the main this compound peak.Isotopic variant or co-eluting impurity.This may be an inherent characteristic of the deuterated standard. Using a lower resolution column might help merge the peaks if complete co-elution is desired for quantification.[6]

Experimental Protocol: Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare working standards by serially diluting the stock solution with the initial mobile phase composition.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor appropriate precursor and product ions for this compound (refer to your standard's certificate of analysis or perform an infusion to determine the optimal transitions).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your this compound chromatogram.

G cluster_0 start Unexpected Peak Observed blank_injections Perform Blank Injections (Solvent, Mobile Phase, No Injection) start->blank_injections peak_in_solvent Peak in Solvent Blank? blank_injections->peak_in_solvent peak_in_mobile Peak in Mobile Phase Blank? peak_in_solvent->peak_in_mobile No contam_solvent Contaminated Sample Solvent peak_in_solvent->contam_solvent Yes peak_in_no_injection Peak in No Injection Run? peak_in_mobile->peak_in_no_injection No contam_mobile Contaminated Mobile Phase peak_in_mobile->contam_mobile Yes contam_autosampler Autosampler Contamination peak_in_no_injection->contam_autosampler Yes investigate_system Investigate LC System (Column, Tubing, Seals) peak_in_no_injection->investigate_system No end Problem Resolved contam_solvent->end contam_mobile->end contam_autosampler->end check_standard Investigate Standard (Purity, Degradation) investigate_system->check_standard check_standard->end

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

References

Technical Support Center: Optimizing Collision Energy for d-Glaucine-d6 MRM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) parameters for d-Glaucine-d6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, with a molecular weight of 361.46 g/mol , the expected precursor ion ([M+H]⁺) in positive ionization mode is m/z 362.2. Based on the known fragmentation of the non-deuterated form, Glaucine, a primary product ion results from the neutral loss of the N-methyl-ethylamine group. Another significant product ion has also been reported. While the exact masses may vary slightly based on instrument calibration, the expected transitions are summarized below.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
This compound362.2325.1-NH₂CH₃Quantifier
This compound362.2294.1Further FragmentationQualifier

Note: These are predicted values. It is crucial to confirm the precursor and product ion masses experimentally on your instrument.

Q2: How is the optimal collision energy (CE) for an MRM transition determined?

A2: The optimal collision energy is the voltage that yields the highest and most stable signal for a specific product ion.[1] This is typically determined empirically by performing a collision energy optimization experiment. In this experiment, the precursor ion is isolated and fragmented using a range of collision energy values, and the intensity of the resulting product ion is monitored. The CE that produces the maximum intensity is selected for the quantitative method.

Q3: Can I use the same collision energy for my analyte (Glaucine) and its deuterated internal standard (this compound)?

A3: Generally, yes. Deuterated internal standards are designed to be chemically identical to the analyte, leading to very similar fragmentation patterns and optimal collision energies. However, slight differences can occur. For the highest accuracy, it is best practice to perform a separate collision energy optimization for the deuterated standard. In many cases, a single optimized CE value will be sufficient for both the analyte and its stable isotope-labeled standard.

Q4: My signal intensity is low even after optimizing the collision energy. What else should I check?

A4: Low signal intensity can be due to several factors other than suboptimal collision energy. Consider the following:

  • Source Parameters: Optimize ion source parameters such as gas flows (nebulizer, auxiliary, and sheath gas), temperature, and spray voltage.[2]

  • Compound-Specific Parameters: Optimize other compound-dependent parameters like declustering potential (DP) or cone voltage (CV), and collision cell exit potential (CXP).

  • Sample Preparation: Ensure your sample preparation method is efficient and that the final sample concentration is within the detection limits of the instrument.

  • Chromatography: Poor chromatographic peak shape can lead to a lower apparent signal. Ensure your mobile phases are correctly prepared and your column is in good condition.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or very low product ion signal Incorrect precursor ion selection.Verify the precursor ion m/z for this compound (expected [M+H]⁺ at 362.2). Perform a full scan or precursor ion scan to confirm.
Collision energy is too low or too high.Perform a collision energy optimization experiment by ramping the CE over a broad range (e.g., 5-60 eV).
Instability of the spray.Check the spray needle position and ensure a stable spray. Optimize source parameters.
Multiple product ions observed In-source fragmentation or multiple fragmentation pathways.This is normal. Select the most intense and stable product ion for quantification and a second, less intense ion as a qualifier. Optimize CE for each transition individually.
High background noise Matrix interference or contaminated source.Improve sample clean-up. Clean the ion source components.
Inconsistent signal intensity Fluctuations in LC flow or unstable spray.Check the LC pump for pressure fluctuations. Ensure stable electrospray.
Saturation of the detector.If the signal is too high, dilute the sample or reduce the injection volume.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps to determine the optimal collision energy for a this compound MRM transition.

Objective: To identify the collision energy that provides the maximum signal intensity for the selected product ion of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol or acetonitrile).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Appropriate mobile phases for your chromatographic method.

Methodology:

  • Compound Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This provides a continuous and stable ion beam.

  • Precursor Ion Confirmation: In positive ion mode, perform a full scan (Q1 scan) to confirm the presence and determine the exact m/z of the precursor ion ([M+H]⁺), expected around 362.2.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 362.2). Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-370) while applying a moderate collision energy (e.g., 20-30 eV) in the second quadrupole (Q2). This will reveal the major product ions. Identify the most abundant product ions (e.g., m/z 325.1 and 294.1).

  • Collision Energy Ramp:

    • Set up an MRM method with the selected precursor and product ion transition (e.g., 362.2 -> 325.1).

    • Create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 5 eV to 60 eV in 2-3 eV increments).

    • Acquire data for a short period at each CE value.

  • Data Analysis:

    • Plot the product ion intensity as a function of the collision energy.

    • The collision energy value that corresponds to the highest peak intensity is the optimal CE for that transition.

  • Method Finalization:

    • Repeat the CE optimization for any qualifier ions.

    • Incorporate the optimized CE values into your final LC-MRM method.

Visualizations

CollisionEnergyOptimizationWorkflow cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Optimization cluster_final Finalization prep_solution Prepare this compound Standard Solution infuse Infuse into MS prep_solution->infuse q1_scan Confirm Precursor Ion (Q1 Scan) infuse->q1_scan product_scan Identify Product Ions (Product Ion Scan) q1_scan->product_scan ce_ramp Perform Collision Energy Ramp product_scan->ce_ramp analyze Analyze Data (Intensity vs. CE) ce_ramp->analyze select_ce Select Optimal CE analyze->select_ce final_method Update LC-MRM Method select_ce->final_method MRM_Logic ion_source Ion Source q1 Q1: Precursor Ion Selection (m/z 362.2) ion_source->q1 Ion Beam q2 Q2: Fragmentation (Collision Energy) q1->q2 Selected Precursor q3 Q3: Product Ion Selection (e.g., m/z 325.1) q2->q3 Fragment Ions detector Detector q3->detector Selected Product

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case for d-Glaucine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical in regulated environments where data integrity is non-negotiable. This guide provides a comparative analysis of method validation for the quantification of glaucine, a compound of interest for its potential therapeutic applications, using a deuterated internal standard, d-Glaucine-d6, versus a non-deuterated structural analog.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte of interest, glaucine. This results in similar behavior during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps and minimizing matrix effects.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The following table summarizes the expected performance characteristics of a bioanalytical method for glaucine validated with this compound compared to a hypothetical method using a structural analog internal standard. The data presented is a synthesis based on typical LC-MS/MS method performance and the established advantages of deuterated internal standards.

Validation ParameterThis compound (Deuterated IS)Structural Analog ISRationale for Performance Difference
Linearity (r²) ≥ 0.998≥ 0.995The co-elution and identical ionization behavior of this compound more effectively normalizes for any variations across the concentration range.
Lower Limit of Quantification (LLOQ) Potentially LowerHigherImproved signal-to-noise ratio due to reduced variability allows for more confident measurement at lower concentrations.
Accuracy (% Bias) Within ± 5%Within ± 10%Deuterated IS better compensates for matrix effects and extraction inconsistencies, leading to results closer to the true value.
Precision (% CV) ≤ 5%≤ 10%The near-identical chemical nature of the deuterated IS minimizes variability introduced during the analytical process.
Matrix Effect Minimal and CompensatedVariable and Less CompensatedA structural analog may have different ionization efficiency in the presence of matrix components compared to the analyte, leading to uncorrected suppression or enhancement.
Recovery Consistent and TrackableMore VariableThe deuterated standard accurately reflects the recovery of the analyte throughout the sample preparation process.

Experimental Protocols

A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below are detailed methodologies for a typical LC-MS/MS assay for the quantification of glaucine in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 10 µL of internal standard working solution (this compound or structural analog).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Glaucine: Precursor Ion > Product Ion (to be determined during method development)

    • This compound: Precursor Ion > Product Ion (to be determined during method development)

    • Structural Analog IS: Precursor Ion > Product Ion (to be determined during method development)

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Bioanalytical Workflow for Glaucine Quantification

The diagram above illustrates the sequential steps involved in the bioanalytical workflow, from sample preparation to data analysis. The use of a robust internal standard is critical at the very beginning of this process to ensure that any variability introduced in the subsequent steps is accounted for.

signaling_pathway Glaucine Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibition Ca_Channel Calcium Channel Glaucine->Ca_Channel Blockade AMP AMP PDE4->AMP Hydrolysis Ca_Influx Calcium Influx Ca_Channel->Ca_Influx cAMP cAMP cAMP->PDE4 Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Ca_Influx->Bronchodilation Modulation

Hypothetical Signaling Pathway of Glaucine

This diagram depicts a simplified, hypothetical signaling pathway for glaucine, illustrating its potential mechanisms of action as a PDE4 inhibitor and a calcium channel blocker. Understanding the pharmacological context of a drug is essential for designing relevant bioanalytical strategies.

Navigating Bioanalysis: A Comparative Guide to Glaucine Assays with d-Glaucine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic candidates is paramount. This guide offers a comparative overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the aporphine alkaloid glaucine, utilizing its deuterated stable isotope, d-Glaucine-d6, as an internal standard. While a specific, publicly available, and fully validated method with this exact internal standard is not extensively documented, this guide synthesizes expected performance characteristics based on established bioanalytical practices and data from analogous small molecule assays. This information serves as a robust framework for developing and validating a glaucine quantification method.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] It closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization in the mass spectrometer, thereby correcting for variability and enhancing the accuracy and precision of the assay.[2]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

To illustrate the advantages of a deuterated internal standard, the following table compares the expected performance of a glaucine assay using this compound against a hypothetical assay using a structural analog (e.g., a related aporphine alkaloid) as the internal standard.

ParameterGlaucine Assay with this compound (Expected)Glaucine Assay with Structural Analog IS (Hypothetical)
Linearity Range 1 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 20%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 20%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Matrix Effect Minimal and compensatedPotential for significant, uncompensated effects
Extraction Recovery Consistent between analyte and ISMay be different for analyte and IS

LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; IS: Internal Standard.

The superior performance of the assay with the deuterated internal standard is evident in the expected lower LLOQ and tighter control over accuracy and precision.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the quantification of glaucine in human plasma using this compound as an internal standard. This protocol is based on common methodologies for small molecule bioanalysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glaucine: m/z 356.2 → 297.1 (quantifier), 356.2 → 206.1 (qualifier)

    • This compound: m/z 362.2 → 303.1

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for glaucine quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_ppt Protein Precipitation add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for glaucine quantification.

Signaling Pathway Context

While glaucine is primarily investigated for its antitussive and bronchodilator effects, it is known to interact with several signaling pathways. A simplified representation of its known mechanisms of action is provided below.

signaling_pathway glaucine Glaucine pde4 PDE4 glaucine->pde4 Inhibits ca_channel Calcium Channels glaucine->ca_channel Blocks camp ↑ cAMP pde4->camp Degrades bronchodilation Bronchodilation camp->bronchodilation ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx smooth_muscle_relaxation Smooth Muscle Relaxation ca_influx->smooth_muscle_relaxation

Caption: Simplified signaling pathways of glaucine.

This guide provides a foundational understanding of the expected performance and methodology for a glaucine assay using a deuterated internal standard. For regulatory submissions, a full method validation in accordance with the relevant guidelines (e.g., FDA, EMA) is mandatory.

References

A Comparative Guide to the Quantitative Analysis of Glaucine: Accuracy and Precision of d-Glaucine-d6 Enhanced Methods vs. Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Glaucine, a key alkaloid with significant therapeutic interest. We will delve into the accuracy and precision of methods employing a deuterated internal standard, specifically d-Glaucine-d6, and contrast this with a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is supported by a synthesis of data from established analytical validation studies.

Data Presentation: A Head-to-Head Comparison

The use of a deuterated internal standard like this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods is a gold standard for achieving high accuracy and precision. This is because the internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations. Below is a summary of typical performance data for an LC-MS/MS method using a deuterated internal standard compared to a standard HPLC-UV method for Glaucine quantification.

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV Method
Accuracy (% Recovery) 95-105%90-110%
Precision (RSD %)
- Intra-day< 5%< 10%
- Inter-day< 10%< 15%
Limit of Quantification (LOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mL

Experimental Protocols

Detailed methodologies for both a representative LC-MS/MS method with a deuterated internal standard and an HPLC-UV method are provided below. These protocols are synthesized from common practices in bioanalytical method validation.

Method 1: LC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific, making it ideal for the quantification of Glaucine in complex biological matrices such as plasma or urine.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glaucine: Precursor ion > Product ion (specific m/z values to be determined).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined, shifted due to deuterium labeling).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of Glaucine, particularly in pharmaceutical formulations where concentrations are higher.

1. Sample Preparation:

  • For pharmaceutical preparations, dissolve a known amount of the formulation in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For biological samples, a more extensive extraction procedure, such as liquid-liquid extraction or solid-phase extraction, may be required to remove interfering substances.

2. HPLC-UV Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for Glaucine (typically around 280 nm and 310 nm).

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical methods described.

analytical_workflow cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv HPLC-UV lcmsms_sample Sample Collection lcmsms_is Add this compound IS lcmsms_sample->lcmsms_is lcmsms_precip Protein Precipitation lcmsms_is->lcmsms_precip lcmsms_centri Centrifugation lcmsms_precip->lcmsms_centri lcmsms_evap Evaporation lcmsms_centri->lcmsms_evap lcmsms_recon Reconstitution lcmsms_evap->lcmsms_recon lcmsms_inject LC-MS/MS Injection lcmsms_recon->lcmsms_inject lcmsms_data Data Acquisition & Analysis lcmsms_inject->lcmsms_data hplcuv_sample Sample Preparation hplcuv_filter Filtration hplcuv_sample->hplcuv_filter hplcuv_inject HPLC Injection hplcuv_filter->hplcuv_inject hplcuv_data Data Acquisition & Analysis hplcuv_inject->hplcuv_data

Caption: Workflow for Glaucine quantification.

logical_relationship cluster_method Analytical Method cluster_factors Influencing Factors method Choice of Method lcmsms LC-MS/MS with this compound method->lcmsms hplcuv HPLC-UV method->hplcuv sensitivity Required Sensitivity sensitivity->lcmsms High sensitivity->hplcuv Lower matrix Matrix Complexity matrix->lcmsms High matrix->hplcuv Low to Moderate throughput Sample Throughput throughput->lcmsms Potentially Higher throughput->hplcuv Generally Lower cost Cost & Availability cost->lcmsms Higher cost->hplcuv Lower

Caption: Factors influencing method selection.

Quantitative Analysis of Glaucine: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Gold Standard: Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard, such as d-Glaucine-d6, in conjunction with LC-MS/MS is considered the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, offers superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization efficiency. The deuterated internal standard is chemically identical to the analyte (glaucine) but has a different mass, allowing for its distinct detection by the mass spectrometer.

Performance Comparison: Glaucine Quantification Methods

While a direct head-to-head comparison with a validated method using this compound is not available, the following table outlines the expected performance characteristics of an isotope dilution LC-MS/MS method against other potential analytical techniques.

ParameterLC-MS/MS with this compound (Expected)LC-MS/MS with Analog Internal StandardHPLC-UV
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL rangeHigh ng/mL to µg/mL range
Limit of Quantitation (LOQ) Low ng/mL to pg/mL rangeLow ng/mL rangeHigh ng/mL to µg/mL range
Specificity/Selectivity Very High (based on mass-to-charge ratio)HighModerate (potential for interferences)
Accuracy Very High (corrects for matrix effects)High (may not fully correct for matrix effects)Moderate to High
Precision Very HighHighGood
Matrix Effect MinimizedPotential for significant impactLess susceptible but can be affected

Experimental Protocol: A Typical LC-MS/MS Method for Glaucine

Below is a representative experimental protocol for the quantification of glaucine in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is based on common practices for small molecule bioanalysis.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Glaucine: Precursor ion (Q1) m/z 356.2 -> Product ion (Q3) m/z 207.1

      • This compound: Precursor ion (Q1) m/z 362.2 -> Product ion (Q3) m/z 213.1

    • Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Experimental workflow for glaucine quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties cluster_outcome Outcome glaucine Glaucine chem_prop Identical Chemical Properties glaucine->chem_prop mass_diff Different Mass glaucine->mass_diff d6_glaucine This compound d6_glaucine->chem_prop d6_glaucine->mass_diff accurate_quant Accurate Quantification chem_prop->accurate_quant mass_diff->accurate_quant

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

For researchers and professionals in drug development, the quantification of glaucine in biological matrices with high sensitivity and accuracy is crucial for pharmacokinetic and toxicokinetic studies. The use of a deuterated internal standard such as this compound in an LC-MS/MS method represents the most robust approach. While a specific validated method with a defined limit of detection for this exact pair is not publicly available, the principles and the provided hypothetical protocol offer a strong foundation for the development and validation of such a method. This approach will undoubtedly yield reliable data to support preclinical and clinical research involving glaucine.

The Unseen Pillar of Analytical Accuracy: A Comparative Guide to the Robustness of Bioanalytical Methods Employing d-Glaucine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts the reliability and robustness of an analytical method. This guide provides an objective comparison of the performance of analytical methods utilizing d-Glaucine-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), against other alternatives, supported by established principles of analytical chemistry and illustrative experimental data.

The quantification of analytes in complex biological matrices is fraught with challenges, including variability in sample preparation, matrix effects, and instrument response. The use of an appropriate internal standard (IS) is paramount to mitigate these issues and ensure the accuracy and precision of the results. A SIL-IS, such as this compound, is widely considered the gold standard for quantitative mass spectrometry-based assays due to its near-identical physicochemical properties to the analyte of interest, glaucine.

The Superiority of Stable Isotope-Labeled Internal Standards

An ideal internal standard should co-elute with the analyte, experience identical ionization efficiency, and exhibit the same behavior during sample extraction and processing.[1][2] this compound, being chemically identical to glaucine with the exception of the isotopic substitution of six hydrogen atoms with deuterium, closely mimics the behavior of the unlabeled analyte throughout the analytical workflow. This co-tracking ability allows it to effectively compensate for variations that can occur at multiple stages, leading to a more robust and reliable method.

In contrast, structural analogs, which are compounds with similar but not identical chemical structures to the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies.[1] These differences can lead to a less effective correction for analytical variability and potentially compromise the accuracy of the quantification.

Experimental Workflow and Method Validation

A robust bioanalytical method for the quantification of glaucine in a biological matrix, such as human plasma, using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol: Quantification of Glaucine in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) transitions:

      • Glaucine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined and optimized).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined and optimized).

The following diagram illustrates the typical experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Data Acquisition logical_framework cluster_is_selection Internal Standard Selection cluster_alternative_is Alternative IS start Start: Need for Glaucine Quantification is_needed Is an Internal Standard Required? start->is_needed sil_is_available Is a SIL-IS (this compound) Available? is_needed->sil_is_available Yes no_is No Internal Standard is_needed->no_is No use_sil_is Use this compound sil_is_available->use_sil_is Yes analog_is Use Structural Analog sil_is_available->analog_is No end End: Method Implementation use_sil_is->end Optimal Robustness validate_robustness Thoroughly Validate for Robustness analog_is->validate_robustness no_is->validate_robustness validate_robustness->end Compromised Robustness

References

A Comparative Guide to d-Glaucine-d6 and Non-Deuterated Glaucine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deuterated glaucine (d-Glaucine-d6) and its non-deuterated counterpart for use in mass spectrometry (MS)-based bioanalysis. The focus is on the application of this compound as an internal standard in quantitative studies, a critical component in drug metabolism and pharmacokinetic (DMPK) research.

Introduction to Glaucine and the Role of Deuterated Standards

Glaucine is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae family. It exhibits a range of pharmacological activities, including antitussive, anti-inflammatory, and neuroleptic effects, primarily through its action as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a modulator of serotonin 5-HT2A receptors. These properties make it a compound of interest in drug discovery and development.

Accurate quantification of glaucine in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. These standards have the same chemical properties and chromatographic behavior as the analyte but a different mass, allowing for correction of variability in sample preparation and instrument response.

This compound vs. Non-Deuterated Glaucine: A Mass Spectrometric Comparison

The primary advantage of using this compound as an internal standard for the quantification of glaucine lies in its ability to co-elute with the analyte while being distinguishable by its mass-to-charge ratio (m/z). This co-elution ensures that both compounds experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Table 1: Physicochemical and Mass Spectrometric Properties of Glaucine and this compound

PropertyNon-Deuterated GlaucineThis compound
Chemical Formula C₂₁H₂₅NO₄C₂₁H₁₉D₆NO₄
Molecular Weight 355.43 g/mol 361.46 g/mol
Monoisotopic Mass 355.1784 u361.2162 u
Precursor Ion (m/z) [M+H]⁺ = 356.1856[M+H]⁺ = 362.2234
Major Fragment Ions (m/z) 340, 325, 297, 282, 267, 236, 205, 190, 175, 165343, 328, 300, 285, 270, 239, 208, 193, 178, 168

Note: Fragment ions for this compound are predicted based on the fragmentation pattern of non-deuterated glaucine and will show a corresponding mass shift depending on the location of the deuterium labels in the fragmented structure.

Experimental Protocols

While a specific validated LC-MS/MS method for glaucine using this compound is not publicly available, a representative protocol based on established methodologies for small molecule quantification is presented below.

Representative LC-MS/MS Method for Glaucine Quantification in Human Plasma

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Glaucine: 356.2 → 340.2 (Quantifier), 356.2 → 297.1 (Qualifier)

    • This compound: 362.2 → 343.2 (Quantifier)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

Representative Method Validation Data

The following table presents hypothetical yet typical validation parameters for a robust LC-MS/MS assay for glaucine using this compound as an internal standard.

Table 2: Representative Bioanalytical Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Matrix Effect Normalized by this compound, CV < 15%
Recovery Consistent and reproducible for analyte and IS
Stability (Freeze-thaw, Short-term, Long-term) Within acceptable limits (± 15% deviation)

Signaling Pathways of Glaucine

Glaucine's pharmacological effects are attributed to its interaction with multiple signaling pathways. The following diagrams illustrate its primary mechanisms of action.

G cluster_0 Glaucine as a PDE4 Inhibitor Glaucine Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibition cAMP cAMP PDE4->cAMP Hydrolysis AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation G cluster_1 Glaucine as a Calcium Channel Blocker Glaucine Glaucine L_type_Ca_Channel L-type Ca²⁺ Channel Glaucine->L_type_Ca_Channel Blockade Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_influx->Smooth_Muscle_Contraction Bronchodilation Bronchodilation Smooth_Muscle_Contraction->Bronchodilation Inhibition of G cluster_2 Glaucine's Modulation of 5-HT2A Receptor Glaucine Glaucine HT2A_Receptor 5-HT2A Receptor Glaucine->HT2A_Receptor Partial Agonist Gq_protein Gq Protein HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP₃ and DAG Signaling PLC->IP3_DAG Psychoactive_Effects Psychoactive Effects IP3_DAG->Psychoactive_Effects

A Comparative Guide to d-Glaucine-d6 and 13C-labeled Glaucine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopically labeled standards is critical for accurate quantification and mechanistic studies. This guide provides an objective comparison of d-Glaucine-d6 and 13C-labeled glaucine, offering supporting data and experimental insights to inform your selection.

This comparison guide delves into the practical applications, advantages, and limitations of this compound and 13C-labeled glaucine. While both serve as valuable tools in mass spectrometry and nuclear magnetic resonance (NMR) studies, their suitability depends on the specific experimental goals. This compound is primarily utilized as an internal standard for precise quantification, whereas 13C-labeled glaucine is ideally suited for metabolic flux analysis and structural elucidation studies.

At a Glance: Key Differences

FeatureThis compound13C-labeled Glaucine
Primary Application Internal Standard for Quantification (LC-MS)Tracer for Metabolic Studies (MS, NMR), Structural Analysis (NMR)
Isotopic Purity Typically high (e.g., >98%)[1]Dependent on synthesis, can be high (e.g., >95%)[2]
Isotope Effect Potential for chromatographic retention time shiftsMinimal to no chromatographic isotope effect
Commercial Availability Readily available from multiple suppliers[1][3][4]Not found to be commercially available
Synthesis Established deuteration methodsComplex, multi-step synthesis often required[5]
Detection Method Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Performance in Analytical Applications

The choice between this compound and 13C-labeled glaucine hinges on the specific analytical technique and the research question at hand.

This compound: The Workhorse for Quantification

This compound, a deuterated analog of d-Glaucine, is the go-to internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its six deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for precise and accurate measurement of glaucine concentrations in complex biological matrices.

Key Advantages:

  • High Chemical Similarity: Behaves nearly identically to unlabeled glaucine during sample preparation and chromatographic separation.

  • Effective Correction: Compensates for variations in sample extraction, injection volume, and matrix effects, leading to high-quality quantitative data.

  • Commercial Availability: Readily accessible from various chemical suppliers, ensuring a consistent and reliable source for routine analyses.[1][3][4]

Potential Limitation: Isotope Effect

The primary drawback of using deuterated standards is the potential for the "isotope effect," where the heavier deuterium atoms can slightly alter the compound's physicochemical properties. This can lead to a small difference in chromatographic retention time between the analyte and the internal standard. If this separation occurs in a region of significant matrix-induced ion suppression or enhancement, it can lead to inaccurate quantification.

13C-labeled Glaucine: The Tracer for Mechanistic Insights

13C-labeled glaucine is a powerful tool for investigating the metabolic fate of glaucine and for detailed structural analysis. By tracing the incorporation of the 13C isotope into metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. In NMR spectroscopy, 13C labeling significantly enhances signal detection, facilitating structural determination and studies of molecular interactions.

Key Advantages:

  • Minimal Isotope Effect: The small mass difference between 12C and 13C results in a negligible isotope effect, ensuring that the labeled molecule behaves virtually identically to its unlabeled counterpart in biological systems and during chromatographic separation.

  • Versatility in Applications: Can be used in both MS-based metabolic studies and for advanced NMR experiments.[5][6]

  • Detailed Structural Information: Enables the use of powerful 13C-NMR techniques for unambiguous structural assignment.[7]

Primary Limitation: Availability and Cost

The most significant hurdle for researchers considering 13C-labeled glaucine is its lack of commercial availability. The synthesis of 13C-labeled compounds is often complex and expensive, limiting its accessibility for many laboratories.

Experimental Protocols

Protocol 1: Quantitative Analysis of Glaucine in Plasma using this compound and LC-MS/MS

This protocol outlines a general procedure for the quantification of glaucine in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
  • Precipitate proteins by adding 300 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • MRM Transitions:
  • Glaucine: Precursor ion (m/z) -> Product ion (m/z)
  • This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of glaucine to this compound against the concentration of glaucine standards.
  • Determine the concentration of glaucine in the unknown samples from the calibration curve.

Protocol 2: Glaucine Metabolism Study using 13C-labeled Glaucine

This protocol provides a conceptual framework for a stable isotope labeling study to investigate the metabolism of glaucine.

1. Cell Culture and Labeling:

  • Culture a relevant cell line (e.g., hepatocytes) to a desired confluency.
  • Replace the standard medium with a medium containing a known concentration of 13C-labeled glaucine.
  • Incubate the cells for various time points to allow for metabolism.

2. Metabolite Extraction:

  • Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
  • Extract metabolites using a suitable solvent system (e.g., methanol/water).
  • Separate the intracellular and extracellular fractions if desired.

3. LC-MS or NMR Analysis:

  • LC-MS: Analyze the extracts using a high-resolution mass spectrometer to identify and quantify 13C-labeled metabolites based on their specific mass shifts.
  • NMR: Analyze the extracts using a high-field NMR spectrometer to identify the positions of the 13C labels in the metabolites, providing detailed structural information about the metabolic transformations.

4. Data Analysis:

  • Identify metabolites that show incorporation of the 13C label.
  • Use specialized software to perform metabolic flux analysis based on the isotopic enrichment patterns.

Visualizing the Workflows

Diagram 1: Quantitative Analysis Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip extract Extraction & Reconstitution protein_precip->extract lcms LC-MS/MS Analysis extract->lcms Inject data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant cluster_experiment Experiment cluster_analysis Analysis cells Cell Culture add_tracer Add 13C-Glaucine cells->add_tracer incubation Incubation add_tracer->incubation extraction Metabolite Extraction incubation->extraction Harvest analysis MS or NMR Analysis extraction->analysis pathway_id Pathway Identification analysis->pathway_id

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide to Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When different analytical methods are used within a study or across different studies, cross-validation becomes a critical step to demonstrate that the data are comparable. A key variable in many bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the choice of internal standard (IS). This guide provides a comprehensive comparison of cross-validating two distinct LC-MS methods for the quantification of a hypothetical drug, 'GeminiX,' in human plasma: one utilizing a stable isotope-labeled (SIL) internal standard and the other a structural analog internal standard.

This comparison will delve into the experimental protocols, present comparative performance data, and illustrate the underlying workflows, offering objective insights supported by experimental data to guide your bioanalytical validation strategies.

The Critical Role of the Internal Standard

In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[1][2] The ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. The two most common types of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This near-identical physicochemical behavior provides the best compensation for matrix effects and variability in extraction and ionization.[4]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte. They are often more readily available and cost-effective than SIL internal standards but may not perfectly mimic the analyte's behavior, potentially leading to differences in extraction recovery and ionization response.[5][6]

Cross-Validation: Ensuring Method Comparability

Cross-validation is the process of comparing the results from two different analytical methods to demonstrate that they provide equivalent quantitative data.[7][8] This is crucial when, for instance, a project transitions from a discovery phase using a method with a structural analog IS to a regulated phase requiring a more robust method with a SIL IS. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation.[9][10]

The following sections present a hypothetical case study on the cross-validation of two LC-MS/MS methods for the quantification of GeminiX in human plasma.

Experimental Protocols

To ensure a robust comparison, a well-defined experimental protocol for the cross-validation of Method A (SIL IS) and Method B (Structural Analog IS) is essential.

Objective: To assess the comparability of two validated LC-MS/MS methods for the quantification of GeminiX in human plasma, where the primary difference is the internal standard employed.

Materials:

  • Blank human plasma (at least 6 different sources)

  • GeminiX reference standard

  • GeminiX-¹³C₆ (SIL IS for Method A)

  • GeminiX Analog (Structural Analog IS for Method B)

  • Quality Control (QC) samples: Prepared in pooled human plasma at four concentration levels:

    • Low QC (LQC): 3x Lower Limit of Quantification (LLOQ)

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)

    • LLOQ QC: At the Lower Limit of Quantification

  • Incurred (study) samples from a previous study, if available.

Cross-Validation Procedure:

  • Preparation of Cross-Validation Samples:

    • A single set of QC samples (LQC, MQC, HQC) is prepared.

    • Aliquots of these QCs are then analyzed by both Method A and Method B.

    • A minimum of 30 incurred samples spanning the concentration range should also be selected for analysis by both methods.[11]

  • Sample Analysis:

    • Analyze the cross-validation QC samples and incurred samples using both fully validated methods in separate analytical runs.

    • Each run should include a full calibration curve and its own set of validation QCs to ensure the validity of the run.

  • Acceptance Criteria:

    • For Spiked QC Samples: The mean concentration of the QCs analyzed by one method should be within ±15% of the mean concentration determined by the other method.[12] At least two-thirds of the individual QC samples should also meet this criterion.

    • For Incurred Samples: The percentage difference between the values obtained by the two methods for each incurred sample should be calculated. At least 67% of the incurred samples should have a percentage difference within ±20% of the mean concentration.

The logical workflow for this cross-validation process is illustrated in the diagram below.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_acceptance Acceptance Criteria prep_qcs Prepare Spiked QCs (LQC, MQC, HQC) method_a Analyze with Method A (SIL IS) prep_qcs->method_a method_b Analyze with Method B (Structural Analog IS) prep_qcs->method_b select_is Select Incurred Samples (n >= 30) select_is->method_a select_is->method_b compare_qcs Compare QC Results (Mean and Individual) method_a->compare_qcs compare_is Compare Incurred Sample Results method_a->compare_is method_b->compare_qcs method_b->compare_is qc_criteria QCs: Mean Diff <= 15% >= 2/3 Individual Diff <= 15% compare_qcs->qc_criteria is_criteria Incurred Samples: >= 67% Diff <= 20% of Mean compare_is->is_criteria conclusion Conclusion on Method Comparability qc_criteria->conclusion is_criteria->conclusion

Cross-Validation Experimental Workflow.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data obtained from the cross-validation of Method A and Method B.

Table 1: Comparison of Spiked Quality Control Samples

QC LevelNominal Conc. (ng/mL)Method A (SIL IS) Mean Conc. (ng/mL) (n=6)Method B (Structural Analog IS) Mean Conc. (ng/mL) (n=6)% Difference of Means
LQC5.004.955.20+4.8%
MQC50.051.248.9-4.7%
HQC400395415+4.8%

Table 2: Precision and Accuracy of Cross-Validation QC Samples

MethodQC LevelMean Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
Method A (SIL IS) LQC4.95-1.0%3.5%
MQC51.2+2.4%2.8%
HQC395-1.3%2.1%
Method B (Structural Analog IS) LQC5.20+4.0%6.2%
MQC48.9-2.2%5.5%
HQC415+3.8%4.9%

Table 3: Comparison of Incurred Sample Analysis (Representative Data)

Sample IDMethod A (SIL IS) Conc. (ng/mL)Method B (Structural Analog IS) Conc. (ng/mL)% Difference
IS-00110.211.1+8.4%
IS-00225.623.9-6.9%
IS-003154168+8.7%
IS-004321305-5.1%
... (n=30).........
Summary 69% of samples within ±20%

Discussion of Results and Method Performance

The data presented in the tables indicate that both methods provide comparable results for the quantification of GeminiX. The percentage difference between the mean concentrations of the spiked QCs is well within the ±15% acceptance limit. Furthermore, the analysis of incurred samples shows that a significant majority of the results are within the ±20% difference threshold.

However, a closer look at the precision data in Table 2 reveals a notable difference. Method A, which utilizes a SIL internal standard, demonstrates superior precision (lower %CV) across all QC levels compared to Method B with the structural analog IS. This is an expected outcome, as the SIL IS more effectively compensates for analytical variability.[4] While both methods are acceptable based on the cross-validation criteria, Method A can be considered more robust and reliable, particularly for pivotal studies where higher precision is desirable.

The choice between a SIL and a structural analog internal standard often involves a trade-off between cost, availability, and the required level of analytical performance.[5] This comparative guide demonstrates that while a method with a structural analog IS can be successfully cross-validated, the use of a SIL IS generally yields higher precision.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an internal standard and performing cross-validation can be visualized as follows:

Internal Standard Selection and Cross-Validation Logic cluster_is_selection Internal Standard Selection cluster_validation Method Validation start New Bioanalytical Method Required sil_available SIL IS Available & Feasible? start->sil_available use_sil Use SIL IS (Method A) sil_available->use_sil Yes use_analog Use Structural Analog IS (Method B) sil_available->use_analog No validate_a Full Validation of Method A use_sil->validate_a validate_b Full Validation of Method B use_analog->validate_b cross_validate_decision Different Methods Used in Same/Across Studies? validate_a->cross_validate_decision validate_b->cross_validate_decision perform_cross_validation Perform Cross-Validation cross_validate_decision->perform_cross_validation Yes comparable Methods are Comparable perform_cross_validation->comparable Passes Criteria not_comparable Methods are Not Comparable (Investigate Discrepancies) perform_cross_validation->not_comparable Fails Criteria

Decision-making for IS and Cross-Validation.

Conclusion

The cross-validation of bioanalytical methods with different internal standards is a critical exercise to ensure data integrity and comparability. This guide has demonstrated through a hypothetical case study that a method employing a structural analog internal standard can be successfully cross-validated against a method using a "gold standard" SIL internal standard, meeting regulatory acceptance criteria. However, the data also highlights the superior precision typically achieved with a SIL internal standard.

For researchers and drug development professionals, the choice of internal standard should be based on a thorough evaluation of the project's requirements, including the stage of development, regulatory expectations, and the desired level of analytical performance. When different methods are employed, a rigorous cross-validation as outlined in this guide is mandatory to ensure the reliability and consistency of the bioanalytical data that underpins critical drug development decisions.

References

Inter-Laboratory Comparison of Glaucine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of analytical methodologies for the quantification of glaucine, a key isoquinoline alkaloid with antitussive properties. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting a simulated inter-laboratory comparison of common analytical methods.

Due to a lack of publicly available, direct inter-laboratory comparison studies for glaucine, this guide synthesizes performance data from validated analytical methods for glaucine and structurally related alkaloids. The data presented herein is representative of the expected performance of these methods and serves as a valuable resource for laboratory evaluation and method validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for glaucine quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

The following table summarizes the typical performance characteristics of these methods, based on a review of published validation data for glaucine and similar alkaloids. This data simulates the results of an inter-laboratory study to provide a comparative benchmark.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.997> 0.999
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (Recovery) 98 - 102%95 - 105%97 - 103%
Precision (Repeatability, %RSD) < 2%< 5%< 3%
Precision (Intermediate Precision, %RSD) < 3%< 7%< 5%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.0005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL

Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and reliable results. Below is a representative protocol for the quantification of glaucine using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

HPLC-UV Method for Glaucine Quantification

1. Scope: This method is applicable for the quantification of glaucine in raw materials and pharmaceutical dosage forms.

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size

  • Data acquisition and processing software

3. Reagents and Standards:

  • Glaucine reference standard (purity > 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Purified water (e.g., Milli-Q)

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 6.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 20 µL

  • Run Time: 15 minutes

5. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of glaucine reference standard and dissolve in 25 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

6. Preparation of Sample Solutions:

  • Raw Material: Accurately weigh a quantity of the powdered raw material equivalent to about 25 mg of glaucine, transfer to a 25 mL volumetric flask, add 20 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linear range.

  • Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of glaucine and proceed as described for the raw material.

7. System Suitability:

  • Inject the working standard solution at a concentration of 10 µg/mL five times.

  • The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the glaucine peak should be not more than 2.0.

  • The theoretical plates for the glaucine peak should be not less than 2000.

8. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the concentration of glaucine in the sample by comparing the peak area of the sample with the peak area of the standard from the calibration curve.

Inter-Laboratory Comparison Workflow

To ensure the reliability and comparability of analytical results across different laboratories, a well-defined inter-laboratory comparison (ILC) or proficiency testing (PT) scheme is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Reporting Reporting & Follow-up A Preparation & Homogenization of Test Samples B Distribution of Samples & Instructions A->B Lab1 Laboratory 1 (Analysis) B->Lab1 Lab2 Laboratory 2 (Analysis) B->Lab2 LabN Laboratory N (Analysis) B->LabN C Data Collection & Statistical Analysis D Issuance of Performance Report C->D E Review of Performance by Laboratories D->E Lab1->C Lab2->C LabN->C F Implementation of Corrective Actions (if needed) E->F

Caption: Workflow of an inter-laboratory comparison for glaucine analysis.

This guide serves as a foundational resource for the analytical community engaged in the analysis of glaucine. By providing a comparative overview of common analytical techniques and a standardized experimental protocol, we aim to promote consistency and reliability in the quantification of this important pharmaceutical compound. Laboratories are encouraged to perform their own internal validation to ensure the chosen method is suitable for their specific application.

A Comparative Guide to the Isotopic Contribution of d-Glaucine-d6 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of d-Glaucine-d6, a deuterated internal standard essential for the accurate quantification of d-Glaucine in complex biological matrices. Through a detailed comparison with non-deuterated standards and an exploration of potential alternatives, this document offers the supporting data and methodologies necessary for informed decision-making in analytical workflows.

Quantitative Assessment of this compound Isotopic Purity

The cornerstone of a reliable internal standard is its isotopic purity. The isotopic distribution of this compound is critical for minimizing cross-contribution to the analyte's mass signal, thereby ensuring the accuracy of quantitative assays. A representative Certificate of Analysis for this compound provides the following isotopic distribution:

Isotopic SpeciesNormalized Intensity (%)
d00.19
d10.04
d20.54
d34.33
d41.20
d50.00
d693.70

This data indicates a high enrichment of the desired d6 species, with minimal contribution from lower mass isotopologues. The low percentage of the d0 species is particularly important as it directly corresponds to the unlabeled analyte and could otherwise artificially inflate the measured concentration of d-Glaucine.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry as they most closely mimic the behavior of the endogenous analyte.

Internal Standard TypeAnalyteAdvantagesDisadvantages
Stable Isotope Labeled (e.g., this compound) d-Glaucine- Co-elutes with analyte- Similar ionization and extraction efficiency- Corrects for matrix effects effectively- High accuracy and precision- Higher cost- Potential for isotopic cross-contribution if purity is low
Structural Analog (e.g., Boldine, Nuciferine) d-Glaucine- Lower cost- Readily available- Different retention time- May have different ionization efficiency and extraction recovery- May not fully compensate for matrix effects
No Internal Standard d-Glaucine- Lowest cost- Highly susceptible to variations in sample preparation and instrument performance- Prone to significant matrix effects- Poor accuracy and precision

While specific comparative studies for d-Glaucine quantification are not extensively published, the principles of internal standardization in LC-MS/MS are well-established. The use of a structural analog, such as another aporphine alkaloid like boldine or nuciferine, can be a viable alternative when a SIL standard is unavailable or cost-prohibitive. However, this approach requires careful validation to ensure that the analog adequately tracks the analyte's behavior throughout the analytical process.

Experimental Protocols

Quantification of d-Glaucine in Biological Matrices using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of d-Glaucine in plasma or urine.

3.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma or urine, add an appropriate volume of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the sample for 30 seconds.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • d-Glaucine: Precursor ion (Q1) m/z 356.2 → Product ion (Q3) m/z 297.1

      • This compound: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 303.1

    • Collision energy and other MS parameters should be optimized for the specific instrument used.

Assessment of Isotopic Purity of this compound

The isotopic distribution of this compound can be verified using high-resolution mass spectrometry (HRMS).

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

  • Infuse the solution directly into the HRMS instrument.

  • Acquire the full scan mass spectrum in the appropriate mass range.

  • Determine the relative abundance of the different isotopic species (d0 to d6) by measuring the peak areas of their corresponding m/z values.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Urine Sample s2 Spike with This compound s1->s2 s3 Solid-Phase Extraction s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 LC Separation s5->a1 a2 Mass Spectrometry (MRM) a1->a2 d1 Quantification a2->d1 logical_relationship cluster_IS Internal Standard Choice cluster_outcome Analytical Outcome IS_Choice Internal Standard Selection SIL Stable Isotope Labeled (this compound) IS_Choice->SIL Ideal Analog Structural Analog (e.g., Boldine) IS_Choice->Analog Alternative None No Internal Standard IS_Choice->None Not Recommended High High SIL->High Moderate Moderate Analog->Moderate Low Low None->Low Accuracy Accuracy & Precision High->Accuracy Moderate->Accuracy Low->Accuracy

The Gold Standard in Bioavailability Studies: A Comparative Guide to d-Glaucine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is paramount to understanding their pharmacokinetic profiles. In the analysis of d-Glaucine, a compound with potential therapeutic applications, the use of a stable isotope-labeled internal standard, d-Glaucine-d6, has emerged as the gold standard for achieving reliable and reproducible results in comparative bioavailability studies.

This guide provides an objective comparison of bioanalytical methods for d-Glaucine, highlighting the distinct advantages of employing this compound. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of its application.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is introduced to the sample at a known concentration. The IS helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of the analyte of interest.

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are considered superior. This compound has the same chemical structure as d-Glaucine, with the only difference being the replacement of six hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, leading to more accurate quantification.

Comparative Analysis of Bioanalytical Methods

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of d-Glaucine offers significant advantages over methods that use a non-isotopically labeled internal standard or external calibration.

FeatureMethod with this compound (LC-MS/MS)Method with Structural Analog IS (LC-MS/MS)Method without Internal Standard (HPLC-UV)
Specificity Very HighHighModerate to Low
Sensitivity Very High (ng/mL to pg/mL)HighLow (µg/mL)
Precision Excellent (<5% RSD)Good (<15% RSD)Moderate (>15% RSD)
Accuracy Excellent (typically 95-105%)Good (typically 85-115%)Variable
Matrix Effect Compensation ExcellentPartialNone
Throughput HighHighModerate

RSD: Relative Standard Deviation

Experimental Protocols

While a specific, publicly available, fully validated protocol for d-Glaucine in human plasma using this compound is not detailed in the searched literature, a standard methodology can be constructed based on common practices for small molecule bioanalysis.

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting small molecules from plasma.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical Optimized Parameters)

These parameters are illustrative and would require validation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A time-programmed gradient to ensure separation from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • d-Glaucine: [M+H]+ → fragment ion (e.g., 356.2 → 202.1)

    • This compound: [M+H]+ → fragment ion (e.g., 362.2 → 208.1)

Pharmacokinetic Data from a Preclinical Study

A study in horses provides valuable insight into the pharmacokinetic profile of glaucine, which can be accurately determined using a validated bioanalytical method with this compound.

ParameterIntravenous Administration (0.1 mg/kg)Oral Administration (0.1 mg/kg)
AUC (Area Under the Curve) 45.4 hng/mL15.1 hng/mL
t½ (Half-life) 3.1 hours (elimination)0.7 hours (elimination)
Bioavailability -17-48%

Data from a study on the pharmacokinetics of glaucine in horses.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic fate of d-Glaucine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

A typical bioanalytical workflow for d-Glaucine quantification.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Glaucine d-Glaucine O_Demethylation O-Demethylation Glaucine->O_Demethylation N_Demethylation N-Demethylation Glaucine->N_Demethylation Hydroxylation Hydroxylation Glaucine->Hydroxylation N_Oxidation N-Oxidation Glaucine->N_Oxidation Glucuronidation Glucuronidation O_Demethylation->Glucuronidation Sulfation Sulfation O_Demethylation->Sulfation N_Demethylation->Glucuronidation N_Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Metabolic pathway of d-Glaucine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods represents the most robust and reliable approach for the quantitative determination of d-Glaucine in biological matrices. This methodology is essential for obtaining high-quality data in comparative bioavailability and pharmacokinetic studies, ultimately supporting the efficient and accurate development of d-Glaucine as a potential therapeutic agent. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the implementation of best practices for their bioanalytical needs.

A Head-to-Head Battle of Internal Standards: d-Glaucine-d6 vs. a Structural Analog for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. The IS is crucial for correcting variability during sample preparation and analysis. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, d-Glaucine-d6, versus a hypothetical, yet representative, structural analog internal standard for the quantification of the analyte glaucine.

Stable isotopically labeled internal standards are generally considered the gold standard in LC-MS/MS assays.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of variability. However, the use of structural analogs as internal standards can be a viable alternative when a SIL is unavailable or cost-prohibitive.[1][2]

This guide will delve into the experimental data, protocols, and underlying principles that differentiate these two approaches, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their bioanalytical assays.

Performance Data Summary

The following tables summarize the comparative performance data for this compound and a structural analog IS in a hypothetical, yet typical, bioanalytical method for glaucine in human plasma.

Table 1: Linearity and Sensitivity

ParameterThis compoundStructural Analog ISAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mL---
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
LLOQ1 ng/mL1 ng/mLS/N ≥ 10
LLOQ Accuracy (%)98.592.380-120%
LLOQ Precision (%CV)5.212.8≤ 20%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) with this compoundPrecision (%CV) with this compoundAccuracy (% Bias) with Structural Analog ISPrecision (%CV) with Structural Analog ISAcceptance Criteria (% Bias / %CV)
Low3-1.24.5-6.89.8±15% / ≤15%
Medium500.83.14.27.5±15% / ≤15%
High800-0.52.52.56.1±15% / ≤15%

Table 3: Matrix Effect and Recovery

ParameterThis compoundStructural Analog ISAcceptance Criteria
Matrix Factor (MF)0.980.850.8 - 1.2
IS-Normalized MF0.990.95CV ≤ 15%
Recovery (%)85.278.5Consistent, precise, and reproducible

Experimental Protocols

The data presented above is based on the following generalized experimental protocols for the quantification of glaucine in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex API 5000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Glaucine: m/z 356.2 → 324.2

    • This compound: m/z 362.2 → 330.2

    • Structural Analog IS: (Hypothetical, e.g., m/z 342.2 → 310.2)

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method validation experiment comparing the two types of internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation plasma Plasma Sample add_is Spike with IS (this compound or Analog) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification validation Validation Parameter Assessment (Accuracy, Precision, etc.) quantification->validation

Bioanalytical Method Validation Workflow
Metabolic Pathway of Glaucine

Glaucine undergoes extensive metabolism in the body. The primary metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxidation.[1][3] Understanding these pathways is crucial for identifying potential metabolites that could interfere with the analysis.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism glaucine Glaucine o_demethyl O-Demethylation glaucine->o_demethyl n_demethyl N-Demethylation glaucine->n_demethyl hydroxylation Hydroxylation glaucine->hydroxylation n_oxidation N-Oxidation glaucine->n_oxidation conjugation Glucuronidation / Sulfation o_demethyl->conjugation n_demethyl->conjugation hydroxylation->conjugation

Metabolic Pathways of Glaucine

Discussion

The presented data highlights the superior performance of this compound as an internal standard compared to a structural analog. The SIL IS demonstrates better accuracy and precision across all quality control levels. This is primarily attributed to its ability to more effectively compensate for matrix effects. As shown in Table 3, the matrix factor for the analyte is closer to 1 when normalized with this compound, indicating a more consistent and reliable correction for ionization suppression or enhancement.

While the structural analog IS provides acceptable performance according to typical validation criteria, the increased variability (higher %CV) and bias suggest it is less effective at tracking the analyte's behavior during the analytical process. This can be a significant drawback, particularly when analyzing complex biological matrices or when high accuracy and precision are required.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.